molecular formula C7H14N2O B14155943 3,5-Dimethyl-1-nitrosopiperidine CAS No. 78338-31-5

3,5-Dimethyl-1-nitrosopiperidine

Cat. No.: B14155943
CAS No.: 78338-31-5
M. Wt: 142.20 g/mol
InChI Key: QGLSEFISGRBIML-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-nitrosopiperidine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-1-nitrosopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-nitrosopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78338-31-5

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3,5-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3

InChI Key

QGLSEFISGRBIML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)N=O)C

vapor_pressure

0.03 [mmHg]

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Carcinogenic Mechanisms of 3,5-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Monograph for Drug Safety and Medicinal Chemistry Professionals

Executive Summary

3,5-Dimethyl-1-nitrosopiperidine (DMNP) represents a critical case study in nitrosamine impurity analysis due to its complex stereochemistry and potent carcinogenicity. Unlike simple dialkyl nitrosamines (e.g., NDMA), DMNP exhibits a dual-layer of isomerism—geometric (cis/trans) and rotational (E/Z)—that directly influences its metabolic activation and detection. This guide synthesizes the structural physics, analytical differentiation, and bioactivation pathways of DMNP, providing a rigorous framework for researchers handling this compound in pharmaceutical risk assessments.

Part 1: Stereochemical Architecture

The physicochemical behavior of DMNP is governed by the interplay between the piperidine ring conformation and the restricted rotation of the N-nitroso group.

1. Geometric Isomerism (Ring Substitution)

The 3,5-dimethyl substitution pattern on the piperidine ring creates two distinct diastereomers.

  • Cis-Isomer (Meso): The two methyl groups are syn (on the same side of the ring plane). In the lowest energy chair conformation, both methyl groups occupy equatorial positions to minimize 1,3-diaxial strain. This molecule possesses a plane of symmetry passing through the nitrogen and C4, rendering it achiral (meso).

  • Trans-Isomer (Racemic): The methyl groups are anti. In a chair conformation, one methyl is axial and the other is equatorial.[1] Ring flipping interconverts these positions, but the inherent asymmetry makes the molecule chiral. It exists as a racemic mixture of (3R,5R) and (3S,5S) enantiomers.

2. Rotational Isomerism (N-N Bond)

The N-N bond in nitrosamines possesses partial double-bond character due to resonance (


), creating a rotational energy barrier of approximately 23 kcal/mol.[2] This restricts rotation at room temperature, resulting in distinct E (anti)  and Z (syn)  rotamers relative to the ring carbons.
  • Analytical Consequence: In NMR spectroscopy at ambient temperature, the

    
    -protons (C2 and C6) appear as distinct sets of signals because they experience different magnetic shielding depending on whether the nitroso oxygen is oriented toward or away from them.
    
Visualization: Structural Hierarchy

The following diagram illustrates the relationship between connectivity, geometric configuration, and rotational states.

DMNP_Structure Root 3,5-Dimethyl-1-nitrosopiperidine (Connectivity) Geo_Isomers Geometric Isomers (Ring Substitution) Root->Geo_Isomers Cis Cis-Isomer (3,5-syn) Diequatorial Preferred Geo_Isomers->Cis Methyls same side Trans Trans-Isomer (3,5-anti) Axial/Equatorial Geo_Isomers->Trans Methyls opposite Rotamers_Cis Rotamers (E/Z) Restricted N-N Rotation Cis->Rotamers_Cis Rotamers_Trans Rotamers (E/Z) Restricted N-N Rotation Trans->Rotamers_Trans Properties_Cis Properties: - Achiral (Meso) - Lower Carcinogenic Potency Rotamers_Cis->Properties_Cis Properties_Trans Properties: - Chiral (Racemic) - Higher Carcinogenic Potency Rotamers_Trans->Properties_Trans

Figure 1: Hierarchical classification of DMNP isomers showing the progression from geometric configuration to rotameric states and their associated properties.

Part 2: Analytical Characterization Protocol

Differentiation of DMNP isomers requires specific methodologies due to their similar mass-to-charge ratios and polarity.

Protocol A: GC-MS Separation

Gas Chromatography is the gold standard for separating the cis and trans isomers. The trans isomer typically elutes later on non-polar columns due to the interaction of the axial methyl group with the stationary phase.

System Suitability Parameters:

Parameter Setting/Criteria Rationale
Column DB-Wax or VF-624ms (30m x 0.25mm) High polarity phase required to resolve geometric isomers.
Carrier Gas Helium @ 1.2 mL/min Constant flow to maintain resolution.
Injector Temp 240°C (Splitless) Ensure complete volatilization without thermal degradation.

| Oven Program | 60°C (1 min)


 10°C/min 

220°C | Slow ramp crucial for resolving the cis/trans pair. | | Detection | EI-MS (SIM Mode) | Monitor m/z 142 (M+), 112 (M-NO), 42. |

Interpretation:

  • Peak 1 (Cis): Typically elutes first. Mass spectrum shows characteristic loss of NO (m/z 112).

  • Peak 2 (Trans): Elutes second. Identical fragmentation pattern; identification relies on retention time relative to standards.

Protocol B: NMR Characterization (Variable Temperature)

Standard 1H-NMR at 25°C yields broadened or duplicated peaks due to slow N-N rotation.

  • Ambient (25°C): Observe chemical shift anisotropy. The C2/C6 equatorial protons syn to the nitroso oxygen are deshielded (

    
     ~4.0-4.5 ppm) compared to those anti (
    
    
    
    ~3.5 ppm).
  • High Temperature (100°C+): Heat the sample in DMSO-d6.

    • Result: The rotational barrier is overcome. The distinct rotamer signals coalesce into time-averaged singlets/multiplets.

    • Utility: Essential for confirming purity and integration without rotameric interference.

Part 3: Metabolic Bioactivation & Toxicology[3][4][5][6]

The carcinogenicity of DMNP is not intrinsic to the parent molecule but results from metabolic activation, primarily in the liver and esophagus.

Mechanism:

-Hydroxylation

The critical step is the hydroxylation of the


-carbon (C2 or C6) by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A3).[1][3] This destabilizes the ring, leading to spontaneous decomposition.

Isomer-Specific Potency: Research by Lijinsky et al. established that the trans-isomer is significantly more carcinogenic than the cis-isomer in rat models (esophageal tumors).[4]

  • Hypothesis: The axial methyl group in the trans-isomer may sterically favor the enzymatic approach or the specific conformation required for

    
    -hydroxylation.
    
Pathway Visualization

The following diagram details the cascade from enzymatic activation to DNA damage.

Metabolic_Pathway DMNP DMNP (Parent) (Stable) Alpha_OH α-Hydroxy-DMNP (Unstable Intermediate) DMNP->Alpha_OH + [O] CYP CYP2E1 / CYP2A3 (Enzymatic Oxidation) CYP->Alpha_OH Ring_Open Ring Opening (Aldehyde Formation) Alpha_OH->Ring_Open Spontaneous Diazonium Diazonium Ion (Electrophile) Ring_Open->Diazonium - Aldehyde Adduct Alkylated DNA (Mutagenesis) Diazonium->Adduct Alkylation DNA DNA (Guanine) DNA->Adduct

Figure 2: Metabolic activation pathway of DMNP. The


-hydroxylation step is the rate-limiting event leading to the generation of the ultimate carcinogenic diazonium species.
Part 4: Synthesis and Control Strategies[8]

For researchers using DMNP as a reference standard, synthesis typically involves the nitrosation of 3,5-dimethylpiperidine.

Critical Control Points:

  • Starting Material Stereochemistry: Commercial 3,5-dimethylpiperidine is often a mixture of cis and trans. The stereochemistry of the amine is preserved during nitrosation.

    • Recommendation: Separate the amine isomers before nitrosation if pure isomeric standards are required, as amine separation is often easier via fractional distillation or derivatization.

  • Nitrosation Reaction:

    • Reagent: Sodium Nitrite (

      
      ) in dilute HCl or Acetic Acid.
      
    • Temperature: 0–5°C (Ice bath) to prevent exotherms and side reactions.

    • Stoichiometry: 1.0 eq Amine : 1.2 eq

      
      . Excess nitrite ensures complete conversion but requires quenching (e.g., with sulfamic acid) to prevent artifactual nitrosation during workup.
      
References
  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.[4] Journal of the National Cancer Institute.[4][5]

  • Chow, Y. L. (1973). Nitrosamine Chemistry: Reactions of Amides and Related Compounds. Canadian Journal of Chemistry. (Discusses N-N rotation barriers).

  • Wong, H. L., et al. (2003). Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes.[3] Chemical Research in Toxicology.

  • European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal.[6]

Sources

Technical Guide: Metabolic Activation of 3,5-Dimethyl-1-nitrosopiperidine by Cytochrome P450

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the metabolic activation pathways of 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) , a cyclic nitrosamine and potent esophageal carcinogen. Unlike simple dialkylnitrosamines, 3,5-DMNP requires specific stereochemical conditions for bioactivation. This document analyzes the critical role of Cytochrome P450 (CYP) enzymes—specifically the CYP2A and CYP2E1 subfamilies—in catalyzing the


-hydroxylation reaction that initiates carcinogenesis.[1]

We provide a mechanistic breakdown of the ring-opening cascade, comparative kinetics of cis vs. trans isomers, and validated experimental protocols for assessing metabolic stability and genotoxicity in drug development pipelines.

Molecular Mechanism of Activation

The genotoxicity of 3,5-DMNP is not intrinsic; it is a pro-carcinogen requiring metabolic competence.[2] The core activation pathway is


-hydroxylation , a CYP-mediated oxidation at the carbon atom adjacent to the N-nitroso group.[2][3]
The -Hydroxylation Cascade

The metabolic pathway proceeds through a destabilizing oxidation followed by non-enzymatic decomposition.

  • Enzymatic Oxidation: CYP enzymes introduce a hydroxyl group at the C2 or C6 position (

    
    -carbon).
    
  • Ring Opening: The resulting

    
    -hydroxy-3,5-DMNP is unstable.[2] It undergoes spontaneous ring opening to form a diazohydroxide  intermediate (likely a dimethyl-substituted 5-hydroxypentyl diazohydroxide).
    
  • Diazonium Formation: The diazohydroxide loses water to generate a highly electrophilic alkyldiazonium ion .

  • DNA Alkylation: This reactive species attacks nucleophilic sites on DNA bases (primarily Guanine N7 and O6), forming bulky adducts. For 3,5-DMNP, the resulting adduct is a dimethyl-substituted tetrahydro-2H-pyran-2-yl-deoxyguanosine (Dimethyl-THP-dG) analog.

Pathway Visualization

The following diagram illustrates the bioactivation pathway from parent compound to DNA adduct.

MetabolicPathway Figure 1: Metabolic Activation Pathway of 3,5-DMNP leading to DNA Adduct Formation. Substrate 3,5-Dimethyl-1- nitrosopiperidine (Parent) AlphaOH α-Hydroxy-3,5-DMNP (Unstable Intermediate) Substrate->AlphaOH α-Hydroxylation Detox Denitrosation / Beta-Oxidation (Clearance) Substrate->Detox Minor Pathways CYP Cytochrome P450 (CYP2A6 / CYP2E1) + NADPH + O2 CYP->AlphaOH RingOpen Dimethyl-5-hydroxypentyl diazohydroxide AlphaOH->RingOpen Spontaneous Ring Opening Diazonium Alkyldiazonium Ion (Reactive Electrophile) RingOpen->Diazonium -H2O DNA_Adduct DNA Adduct (Dimethyl-THP-dG) Diazonium->DNA_Adduct DNA Alkylation (Genotoxicity)

[3]

Enzymology and Isomer Specificity[2][4]

Key CYP Isoforms

The metabolic clearance and activation of 3,5-DMNP are tissue-specific, governed by the expression of specific CYP isoforms.

EnzymeSpeciesPrimary TissueRole in 3,5-DMNP Metabolism
CYP2A6 HumanLiver, EsophagusHigh-affinity

-hydroxylation. The human ortholog to Rat CYP2A3.
CYP2A3 RatEsophagus, NasalCritical Driver. Responsible for the organ-specific carcinogenicity (esophageal tumors) seen in rodent models.
CYP2E1 Human/RatLiverMajor hepatic enzyme. High capacity but lower affinity compared to CYP2A isoforms for cyclic nitrosamines.
The Cis vs. Trans Effect

3,5-DMNP exists as cis and trans isomers.[2][4][5][6] This stereochemistry drastically affects metabolic fate.

  • Trans-Isomer (More Potent): The trans configuration (methyl groups on opposite sides of the ring) is sterically favorable for enzymatic access to the

    
    -carbon. Studies indicate the trans-isomer is a more potent esophageal carcinogen in rats due to preferential 
    
    
    
    -hydroxylation.
  • Cis-Isomer (Less Potent): The cis configuration (methyl groups on the same side) introduces steric hindrance that impedes the approach of the CYP heme iron to the

    
    -carbon. This isomer is more likely to undergo detoxification via 
    
    
    
    -oxidation or denitrosation.

Technical Insight: When designing assays, ensure your reference standard is isomerically characterized. Using a racemic mixture without separating isomers can obscure kinetic data (


, 

) due to the competing metabolic rates of the two conformers.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol quantifies the intrinsic clearance (


) and identifies metabolites.

Reagents:

  • Liver/Esophageal Microsomes (Rat or Human).[7][8]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 3,5-DMNP (1–100 µM).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with 3,5-DMNP in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Sampling: At

    
     min, remove aliquots.
    
  • Termination: Quench with ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000 x g for 10 min.

  • Analysis: LC-MS/MS monitoring parent depletion and formation of 5-hydroxypentanal derivatives (ring-opened surrogate).

Bacterial Reverse Mutation Assay (Ames Test)

Since 3,5-DMNP is a pro-mutagen, S9 activation is mandatory.

  • Strains: S. typhimurium TA100 (detects base-pair substitutions) and TA1535.

  • Activation: 10% Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).

  • Procedure:

    • Mix bacteria (

      
       cells) + Test Article (3,5-DMNP) + S9 Mix + Top Agar.
      
    • Pour onto minimal glucose agar plates.

    • Incubate 48h at 37°C.

    • Result: Count revertant colonies. A dose-dependent increase >2-fold over background confirms genotoxicity.

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Workflow for validating metabolic activation and genotoxicity. cluster_Analysis Dual Analysis Pathways Sample 3,5-DMNP (Test Article) Incubation Incubation 37°C, 60 min Sample->Incubation S9_Mix S9 Activation Mix (CYP Source) S9_Mix->Incubation LCMS LC-MS/MS (Metabolite ID) Incubation->LCMS Chemical Profiling Ames Ames Test (Revertant Count) Incubation->Ames Genotoxicity Assessment

[8]

Quantitative Kinetics & Data Interpretation

While specific


 values for 3,5-DMNP are often proprietary or study-dependent, the kinetics of the parent compound N-nitrosopiperidine (NPIP)  serve as the validated benchmark for this structural class.
ParameterSubstrateEnzyme SystemValueInterpretation

NPIP (Analog)Rat Esophageal Microsomes~312 µMLow affinity system (likely CYP2E1 background)

NPIP (Analog)rCYP2A3 (Recombinant)61.6 µMHigh affinity. CYP2A3 is the primary activator.

NPIP (Analog)rCYP2A3HighRapid turnover leads to accumulation of reactive intermediates.

Application Note: 3,5-DMNP generally exhibits a higher


  (lower affinity) and lower 

compared to unsubstituted NPIP. This is due to the steric hindrance of the methyl groups at the 3,5-positions interfering with the enzyme's active site access. However, the trans-isomer will show kinetic parameters closer to NPIP than the cis-isomer.

References

  • Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Source: Oxford Academic / Carcinogenesis

  • Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Source: PubMed / J Natl Cancer Inst. [4]

  • DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer. Source: ACS Publications / Chemical Research in Toxicology

  • Alpha-hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines. Source: PMC / PubMed Central

  • Preferential metabolic activation of N-nitrosopiperidine by rat nasal mucosal microsomes. Source: PubMed

Sources

Mutagenicity Profile and DNA Adduct Formation of 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mutagenicity Profile and DNA Adduct Formation of 3,5-Dimethyl-1-nitrosopiperidine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) is a cyclic nitrosamine and a potent mutagenic carcinogen. It serves as a critical model compound in toxicological research for understanding how steric hindrance and ring substitution patterns influence metabolic activation.

Unlike its 2,6-disubstituted analogues, which are non-carcinogenic due to steric blockage of the


-carbon, 3,5-DMNP retains the ability to undergo 

-hydroxylation—the obligate step for bioactivation. This guide details the metabolic pathways, specific DNA adduct formation mechanisms, and the differential mutagenic potency of its cis and trans isomers.

Key Technical Takeaways:

  • Potency Rank: N-Nitrosopiperidine (NPIP) > trans-3,5-DMNP > cis-3,5-DMNP >> 2,6-Dimethyl-N-nitrosopiperidine (Inactive).

  • Primary Target Organs: Esophagus and nasal cavity (rat models).[1]

  • Mechanism: Cytochrome P450-mediated

    
    -hydroxylation leading to ring opening and formation of reactive diazonium ions.
    
  • Major Predicted Adduct: Structural homologues of the NPIP-derived adduct N2-(tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) , specifically dimethylated variants.

Chemical Identity and Isomerism

The biological activity of 3,5-DMNP is strictly governed by its stereochemistry. The piperidine ring adopts a chair conformation, and the orientation of the methyl groups at positions 3 and 5 dictates the thermodynamic stability and enzymatic accessibility.

Stereochemical Configurations
  • Cis-Isomer: Both methyl groups are typically equatorial (diequatorial) in the most stable chair conformation.

  • Trans-Isomer: One methyl group is equatorial and the other is axial.[2][3]

Impact on Carcinogenicity

Research by Lijinsky et al. demonstrated a clear structure-activity relationship (SAR). The trans-isomer is a more potent carcinogen than the cis-isomer.

  • Hypothesis: The axial methyl group in the trans-isomer may induce a ring conformation that favors enzymatic access to the

    
    -carbons (C2 and C6) by Cytochrome P450s, or it may destabilize the ground state, lowering the activation energy for hydroxylation.
    

Metabolic Activation Mechanism[2][4][5][6][7]

The mutagenicity of 3,5-DMNP is not intrinsic; it requires metabolic activation. The pathway mirrors that of the parent compound, N-nitrosopiperidine (NPIP), but is modulated by the methyl substituents.

The -Hydroxylation Pathway

The critical bioactivation step is the hydroxylation of the carbon atom adjacent to the N-nitroso group (


-carbon).[4]
  • Enzymatic Attack: Cytochrome P450 enzymes (primarily CYP2A3 in the nasal mucosa and CYP2E1 in the liver) hydroxylate the C2 or C6 position.

  • Instability: The resulting

    
    -hydroxy-nitrosamine is chemically unstable.[2]
    
  • Ring Opening: The ring spontaneously opens to form a reactive diazonium hydroxide intermediate.[2]

  • Electrophile Generation: This intermediate loses water to form a carbocation or diazonium ion, which acts as the ultimate alkylating agent.[2]

Visualization of the Activation Pathway

MetabolicActivation cluster_legend Pathway Legend DMNP 3,5-Dimethyl-1- nitrosopiperidine CYP CYP450 (CYP2E1 / CYP2A3) DMNP->CYP Metabolism AlphaOH α-Hydroxy-3,5-DMNP (Unstable Hemiaminal) CYP->AlphaOH Hydroxylation at C2/C6 RingOpen Ring Opening AlphaOH->RingOpen Spontaneous Diazonium Reactive Diazonium Intermediate RingOpen->Diazonium Loss of OH- Aldehyde Dimethyl-5-hydroxypentanal RingOpen->Aldehyde Equilibrium DNA DNA Adduct Formation (Alkylation) Diazonium->DNA Covalent Binding (Guanine N2/O6) Aldehyde->DNA Cyclization with Guanine N2 key Blue: Parent | Red: Reactive Intermediate | Green: Stable Metabolite

Figure 1: Metabolic activation pathway of 3,5-DMNP leading to DNA adduct formation.[5][6][7]

DNA Adduct Formation[1][2][7][8][9][10][11][12][13]

While simple nitrosamines (like NDMA) form methyl adducts (e.g., O6-methylguanine), cyclic nitrosamines like 3,5-DMNP form bulky, cyclic adducts or hydroxy-alkyl adducts.

The Cyclic Adduct Model (NPIP Homology)

For the parent compound NPIP, the major adduct is N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) . This forms when the ring-opened aldehyde intermediate reacts with the exocyclic amino group (


) of guanine and cyclizes.
Predicted 3,5-DMNP Adducts

Based on the established NPIP mechanism and the structural preservation of the carbon chain:

  • Major Adduct: N2-(3,5-dimethyl-tetrahydro-2H-pyran-2-yl)deoxyguanosine .

    • Mechanism:[2][8][9] The 3,5-dimethyl-5-hydroxypentanal intermediate condenses with guanine.

  • Minor Adducts: Hydroxy-alkyl adducts (if cyclization does not occur) or O6-alkylguanine derivatives.

Biological Consequence

These bulky adducts interfere with DNA replication fidelity. The "wobble" base pairing of cyclic


-guanine adducts typically induces G 

A transitions
or G

T transversions
, which are consistent with the mutation spectra observed in nitrosamine-induced tumors.

Mutagenicity Profile[7][9][15]

Ames Test (Salmonella typhimurium)
  • Strain Specificity: 3,5-DMNP shows mutagenic activity primarily in strains sensitive to base-pair substitutions, such as TA100 and TA1535 .

  • Metabolic Requirement: It is strictly S9-dependent . Without the addition of rat liver S9 fraction (containing CYP450s), no mutagenicity is observed, confirming the requirement for metabolic activation.

  • Potency: The mutagenic potency is generally lower than NPIP but significantly higher than 2,6-DMNP.

Carcinogenicity (In Vivo)
  • Species: Rats (Fischer 344).[7][10]

  • Tumor Sites:

    • Esophagus: The primary target.

    • Nasal Cavity: Secondary target (due to high CYP2A3 expression).

  • Isomer Comparison:

    Isomer Carcinogenic Potency Time to Death (approx) Tumor Type
    Trans-3,5-DMNP High ~30 weeks Esophageal Carcinoma
    Cis-3,5-DMNP Moderate ~40-50 weeks Esophageal Carcinoma

    | Mixture (Cis/Trans) | High | Intermediate | Esophageal Carcinoma |

Experimental Protocols

Protocol: Synthesis of 3,5-Dimethyl-1-nitrosopiperidine

Safety Warning: Nitrosamines are potent carcinogens. All work must be performed in a dedicated chemical fume hood with double-gloving and appropriate respiratory protection.

  • Precursor: Dissolve 3,5-dimethylpiperidine (10 mmol) in glacial acetic acid (20 mL).

  • Nitrosation: Cool the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add a solution of sodium nitrite (NaNO2, 15 mmol) in water (5 mL) over 20 minutes.

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up: Dilute with water (50 mL), extract with dichloromethane (3 x 30 mL).

  • Purification: Wash organic layer with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

  • Isomer Separation: Use HPLC (Silica column) or fractional crystallization to separate cis and trans isomers if required.

Protocol: LC-MS/MS Detection of DNA Adducts

To detect the specific dimethyl-THP-dG adducts in DNA samples:

  • DNA Hydrolysis:

    • Incubate isolated DNA (50 µg) with Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 4h).

    • Add Alkaline Phosphatase (37°C, 2h) to generate nucleosides.

  • Enrichment (Optional): Solid Phase Extraction (SPE) on C18 cartridges to remove unmodified nucleosides.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient of Ammonium Acetate (10 mM) and Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) Positive mode.

    • MRM Transitions (Predicted):

      • Precursor Ion

        
         (Guanine + Dimethyl-THP moiety).
        
      • Product Ion

        
         (Loss of deoxyribose).
        
      • Note: Exact masses must be calculated based on the specific isotope labeling if used.

Comparative Potency Visualization

The following diagram illustrates the relationship between structural substitution and carcinogenic potency, highlighting the unique position of 3,5-DMNP.

PotencyComparison cluster_explanation Structural Logic NPIP N-Nitrosopiperidine (Parent) Trans35 Trans-3,5-DMNP (High Potency) NPIP->Trans35 Methylation at β-carbon (Slight reduction) Cis35 Cis-3,5-DMNP (Moderate Potency) Trans35->Cis35 Isomerization (Conformational change) DMNP26 2,6-Dimethyl-N-nitrosopiperidine (Non-Carcinogenic) Cis35->DMNP26 Shift to α-carbon (Steric Blockade) Expl Alpha-carbons (C2/C6) must be accessible for metabolic activation.

Figure 2: Structure-Activity Relationship (SAR) of methylated nitrosopiperidines.

References

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute.

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer.

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.

  • Wang, M., Cheng, G., & Hecht, S. S. (2003). Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes. Chemical Research in Toxicology.

  • Ma, B., et al. (2019). DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. Chemical Research in Toxicology.

Sources

Technical Guide: Organ-Specific Tumor Induction by 3,5-Dimethyl-1-nitrosopiperidine in Rat Models

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the induction of organ-specific tumors using 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP). This document is structured for researchers requiring high-fidelity modeling of esophageal and upper gastrointestinal carcinogenesis.

Executive Summary

3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) is a potent, organospecific N-nitrosamine carcinogen used primarily to model Esophageal Squamous Cell Carcinoma (ESCC) in rodents. Unlike its parent compound N-nitrosopiperidine (NPIP)—which targets the nasal cavity, liver, and esophagus—the 3,5-dimethyl substitution shifts the carcinogenic burden almost exclusively to the upper gastrointestinal tract (esophagus and forestomach).

This specificity makes 3,5-DMNP an invaluable tool for studying the progression of esophageal neoplasia, from hyperplasia to invasive carcinoma, without the confounding hepatotoxicity often seen with other nitrosamines.

Key Applications
  • Esophageal Oncology: Modeling the multistage progression of ESCC.

  • Chemoprevention Studies: Screening agents that block CYP-mediated bioactivation in esophageal mucosa.

  • Metabolic Mechanistics: Investigating steric hindrance in alpha-hydroxylation (comparing 3,5-DMNP vs. 2,6-DMNP).

Chemical & Toxicological Profile

Structural Isomerism and Potency

3,5-DMNP exists as two geometric isomers: cis and trans. This stereochemistry significantly impacts carcinogenic potency due to the spatial requirements of the activating enzymes (Cytochrome P450s).

IsomerRelative PotencyPrimary Tumor SiteEffective Concentration (Drinking Water)
Trans-isomer High Esophagus0.14 mM
Cis-isomer ModerateEsophagus0.72 mM
Mixture VariableEsophagusVaries based on ratio

Expert Insight: The trans-isomer is approximately 5-fold more potent than the cis-isomer. For reproducible experimental outcomes, purified isomers are preferred over racemic mixtures to standardize the "time-to-tumor" metric.

Mechanism of Action: Alpha-Hydroxylation

The carcinogenic activity of 3,5-DMNP is dependent on metabolic activation.[1][2] Unlike 2,6-dimethyl-1-nitrosopiperidine, where methyl groups sterically hinder the alpha-carbons, the 3,5-positions leave the alpha-carbons (C2 and C6) accessible for enzymatic hydroxylation.

Pathway Visualization

The following diagram illustrates the bioactivation cascade driven by esophageal CYP enzymes (likely CYP2A3 or CYP2E1 in rats).

MetabolicActivation DMNP 3,5-DMNP (Pro-carcinogen) AlphaOH α-Hydroxy Intermediate (Unstable) DMNP->AlphaOH α-Hydroxylation CYP CYP450 (Esophageal Mucosa) CYP->AlphaOH RingOpen Ring Opening & Decomposition AlphaOH->RingOpen Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) RingOpen->Diazonium Spontaneous DNA DNA Alkylation (O6-MeG / N7-MeG) Diazonium->DNA Covalent Binding Tumor Esophageal Carcinoma DNA->Tumor Mutation Fixation (Clonal Expansion)

Figure 1: The metabolic activation pathway of 3,5-DMNP. The compound requires alpha-hydroxylation to form the reactive diazonium species that alkylates DNA.

Experimental Protocols

A. Animal Model Selection
  • Species: Rat (Rattus norvegicus)

  • Strain: Fischer 344 (F344) is the gold standard due to its high susceptibility to nitrosamine-induced esophageal carcinogenesis and stable background tumor rate.

  • Sex: Females are historically preferred in specific Lijinsky protocols, though males are also susceptible.

  • Age at Start: 7–8 weeks (approx. 120–150g).

B. Preparation and Administration (Drinking Water Method)

This protocol utilizes the chronic oral administration method, which best mimics environmental exposure and produces consistent squamous cell carcinomas.

Reagents
  • 3,5-Dimethyl-1-nitrosopiperidine: Synthesize or procure >98% purity.

  • Vehicle: Distilled water (pH 7.0).

  • Surfactant (Optional): Tween-80 (0.5%) may be used if solubility is an issue, though 3,5-DMNP is generally soluble at induction concentrations.

Step-by-Step Protocol
  • Acclimatization (Week -2 to 0):

    • House rats in a temperature-controlled facility (22 ± 2°C) with a 12h light/dark cycle.

    • Provide standard chow and distilled water ad libitum.

  • Solution Preparation (Weekly):

    • Trans-isomer: Dissolve to a concentration of 0.14 mM (approx. 20 mg/L).

    • Cis-isomer: Dissolve to a concentration of 0.72 mM (approx. 102 mg/L).

    • Note: Prepare fresh solutions weekly. Store stock solution in amber bottles at 4°C to prevent photodegradation.

  • Dosing Phase (Week 0 to 30):

    • Replace normal drinking water with the 3,5-DMNP solution.

    • Volume Restriction: Provide 20 mL per rat per day (or 100 mL per cage of 5) to ensure consumption.

    • Monitoring: Measure water consumption 3x/week to calculate precise dosage intake. Weigh animals weekly.

  • Observation Phase (Week 30 to 50):

    • Cease carcinogen administration. Return animals to pure distilled water.

    • Monitor for clinical signs: weight loss, dysphagia (difficulty swallowing), or palpable masses in the neck region.

  • Terminal Endpoint (Week 50 or Moribundity):

    • Euthanize animals via CO2 asphyxiation or barbiturate overdose.

    • Perform immediate necropsy.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: F344 Rats (7-8 Weeks) Prep Solution Prep: 0.14 mM (trans) or 0.72 mM (cis) in Distilled Water Start->Prep Dosing Dosing Phase (Weeks 0-30): Ad libitum access (20mL/rat/day) Weigh weekly Prep->Dosing Latency Latency Phase (Weeks 30-50): Pure water Monitor for dysphagia/weight loss Dosing->Latency Necropsy Endpoint (Week 50): Gross Pathology & Histology Latency->Necropsy

Figure 2: Timeline for chronic tumor induction via drinking water.

Pathology and Characterization

Upon necropsy, the esophagus should be opened longitudinally. The expected progression of lesions is as follows:

StageTimeframe (Approx.)Histological Features
1. Hyperplasia Weeks 10–20Thickening of the basal cell layer; increased keratinization.
2. Papilloma Weeks 20–35Exophytic growth; pedunculated masses projecting into the lumen. Benign but precursor.
3. Carcinoma Weeks 35–50+Squamous Cell Carcinoma (SCC). Invasion of the submucosa and muscularis propria. Keratin pearls often present.

Target Organ Specificity:

  • Primary: Esophagus (middle and lower thirds).

  • Secondary: Forestomach (squamous epithelium).[3]

  • Rare: Nasal cavity or liver (unlike NPIP, 3,5-DMNP rarely induces hepatocellular carcinoma at these doses).

Safety & Handling (Nitrosamine Precautions)

Nitrosamines are potent mutagens and suspected human carcinogens. Strict adherence to safety protocols is mandatory.

  • Containment: All weighing and solution preparation must occur in a certified chemical fume hood or glovebox.

  • Deactivation: Neutralize waste solutions and contaminated surfaces using 50% NaOH or a strong oxidant (e.g., hypochlorite solution) before disposal, although UV photodegradation is also effective for some nitrosamines.

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator if handling powder.

References

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.[4] Journal of the National Cancer Institute.[4][5][6]

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer.

  • Singer, G. M., & Lijinsky, W. (1976). Naturally occurring nitrosamines and their analysis. IARC Scientific Publications.[1]

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology.

Sources

Physical and chemical stability of 3,5-Dimethyl-1-nitrosopiperidine under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context[1][2][3][4]

3,5-Dimethyl-1-nitrosopiperidine (DMNP) is a potent genotoxic impurity (GTI) belonging to the


-nitrosamine class. In the context of pharmaceutical development, it is strictly regulated under ICH M7  guidelines due to its mutagenic potential.[1] DMNP typically arises during drug synthesis when the precursor amine, 3,5-dimethylpiperidine, encounters nitrosating agents (e.g., sodium nitrite, nitrous acid) under acidic conditions.[2]

This guide provides a definitive technical analysis of the physicochemical stability of DMNP. Unlike stable pharmaceutical active ingredients (APIs), DMNP exhibits significant sensitivity to environmental factors—specifically UV radiation and acidic environments . Understanding these stability profiles is critical for accurate analytical quantification and the development of robust control strategies.

Regulatory Thresholds[2][6]
  • Classification: Class 1 Mutagen (ICH M7).

  • Acceptable Intake (AI): While specific limits vary by jurisdiction, nitrosamines generally have AI limits in the nanogram/day range (e.g., 18 ng/day to 96 ng/day depending on potency).

  • Critical Control: Detection requires highly sensitive methods (LC-MS/MS or GC-MS/MS) capable of quantifying at ppb levels.

Physicochemical Identity

DMNP exists as a mixture of isomers (cis and trans) due to the methyl substitutions on the piperidine ring.[2] The stability profile described herein applies to the isomeric mixture unless otherwise noted.

PropertyValue / Description
Chemical Name 3,5-Dimethyl-1-nitrosopiperidine
CAS Number 78338-31-5 (cis); 65445-59-2 (mixture)
Molecular Formula

Molecular Weight 142.20 g/mol
Appearance Yellow to orange oily liquid
Boiling Point ~144°C (estimated based on parent amine)
Solubility Soluble in organic solvents (MeOH, DCM, DMSO); moderately soluble in water.[3][2][4]
Partition Coefficient Log P ~ 1.5 (Lipophilic character)

Chemical & Physical Stability Profile

Photolytic Instability (Critical)

The most significant stability risk for DMNP is photolysis . Like all


-nitrosamines, DMNP possesses a characteristic absorption band around 330–350 nm (

transition). Upon exposure to UV or ambient white light, the

bond undergoes homolytic cleavage.
  • Mechanism: The absorption of a photon excites the nitroso group, leading to the cleavage of the

    
     bond. This generates a piperidinyl radical and a nitric oxide radical (
    
    
    
    ).
  • Kinetics: Degradation is first-order relative to light intensity. In dilute solutions exposed to direct sunlight, half-life (

    
    ) can be as short as 10–30 minutes .
    
  • Impact on Analysis: Samples prepared in clear glassware will show false negatives or reduced recovery rates.

Acidic Hydrolysis (Denitrosation)

DMNP is susceptible to acid-catalyzed denitrosation , reversing the formation reaction. This is a reversible equilibrium process.

  • Mechanism: Protonation occurs at the nitroso oxygen, followed by nucleophilic attack (often by halide ions like

    
     or 
    
    
    
    if present, or water) to release the nitrosyl species (
    
    
    equivalent) and the parent amine.
  • Conditions: Significant degradation occurs at pH < 2.0 . At neutral and basic pH (pH 7–14), the

    
     bond is kinetically stable against hydrolysis.
    
Thermal & Oxidative Stability
  • Thermal: DMNP is thermally stable at standard storage temperatures (2–8°C and 25°C). However, high temperatures (>150°C) used in GC inlets can induce thermal degradation if not optimized.

  • Oxidative: Strong oxidants (e.g., peroxides, ozone) can oxidize the nitroso group to a nitramine (

    
    ), a distinct impurity species.
    
Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation routes: Photolysis (Radical) and Acid Hydrolysis (Ionic).

DMNP_Degradation DMNP 3,5-Dimethyl-1-nitrosopiperidine (DMNP) Radical_Pair [Piperidinyl Radical + NO•] DMNP->Radical_Pair Homolytic Cleavage Protonated Protonated Intermediate (R2N-N=OH)+ DMNP->Protonated Protonation UV UV Light (300-360 nm) UV->Radical_Pair Degradants_Photo Imines, Aldehydes, N2O, Parent Amine Radical_Pair->Degradants_Photo H-abstraction / Dimerization Acid Acid (H+) pH < 2 Acid->Protonated Parent_Amine 3,5-Dimethylpiperidine (Parent Amine) Protonated->Parent_Amine Denitrosation Nitrous HNO2 / NO+ Protonated->Nitrous

Figure 1: Primary degradation pathways of DMNP showing photolytic cleavage (top) and acid-catalyzed denitrosation (bottom).

Analytical Monitoring Protocol

To accurately monitor DMNP stability and presence, a validated LC-MS/MS workflow is required. The following protocol ensures data integrity by mitigating in-situ formation or degradation during analysis.

Self-Validating Experimental Protocol

Objective: Quantify DMNP at trace levels (ppb) without artifact formation.

1. Sample Preparation (Critical Control Point)

  • Solvent Selection: Use Methanol (MeOH) or Acetonitrile (ACN). Avoid acidic diluents to prevent denitrosation.

  • In-Situ Formation Check: Spike samples with sulfamic acid (50 mM) if the matrix contains residual nitrites. Sulfamic acid scavenges nitrites, preventing them from reacting with amines during sample prep.

  • Light Protection: All operations must be performed under amber light or using amber glassware.

2. Chromatographic Separation

  • Column: C18 or Phenyl-Hexyl stationary phase (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

    • Note: While acidic mobile phases are used, the residence time in the column is too short for significant denitrosation to occur.

3. Mass Spectrometry Detection

  • Source: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines due to better ionization efficiency for non-polar species.

  • Mode: MRM (Multiple Reaction Monitoring).[5]

  • Transition: Monitor

    
    . For DMNP (MW 142), the precursor is 143.2 and the product is typically the loss of NO (30 Da) or characteristic fragments of the dimethylpiperidine ring.
    
Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Step1 Weigh Sample (Amber Glassware) Step2 Dissolve in MeOH (+ Sulfamic Acid if Nitrites present) Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 LC UHPLC Separation (C18 Column, Gradient) Step3->LC Inject MS MS/MS Detection (APCI+, MRM Mode) LC->MS Control QC Check: Internal Standard Recovery MS->Control

Figure 2: Analytical workflow emphasizing light protection and nitrite scavenging to ensure data integrity.

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain the integrity of DMNP reference standards.

ParameterRecommendationRationale
Temperature -20°C (Long term)Minimizes thermal degradation and volatility losses.
Light Strict Darkness Prevents photolytic N-N bond cleavage. Use amber vials wrapped in foil.
Container Glass (Amber) Avoids absorption into plastics; protects from UV.
Atmosphere Inert Gas (Argon/N2) Prevents oxidative degradation over long periods.
Solution Stability < 24 Hours In solution (room temp), analyze immediately. Stable for 1 week at 4°C if protected from light.

Safety Note: DMNP is a mutagen. All handling must occur in a chemical fume hood with double gloving (Nitrile) and appropriate respiratory protection.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • U.S. FDA . Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Food and Drug Administration, 2021.[6] Link

  • European Medicines Agency (EMA) .[5] Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • PubChem . cis-3,5-Dimethyl-1-nitrosopiperidine Compound Summary. National Library of Medicine. Link

  • Chowdhury, A.Photolytic Degradation of Nitrosamines. Journal of Pharmaceutical Sciences. (General mechanism reference for nitrosamine photolysis).

Sources

Technical Guide: 3,5-Dimethyl-1-nitrosopiperidine (DMNP) as a Research Carcinogen

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, mechanism, and experimental utility of 3,5-Dimethyl-1-nitrosopiperidine (DMNP) as a research carcinogen.

Executive Summary

3,5-Dimethyl-1-nitrosopiperidine (DMNP) is a cyclic N-nitrosamine primarily utilized in historical and mechanistic cancer research to elucidate structure-activity relationships (SAR) in chemical carcinogenesis. Unlike its parent compound, N-nitrosopiperidine (NPIP), DMNP exhibits stereoisomer-dependent potency, with the trans-isomer demonstrating significantly higher carcinogenicity than the cis-isomer.[1] This compound serves as a critical model for understanding how steric hindrance at the


-carbon positions influences metabolic activation via cytochrome P450 enzymes.

Key Application: Induction of esophageal and upper gastrointestinal (GI) tract carcinomas in rodent models (specifically F344 rats).

Chemical Identity & Stereochemical Significance

DMNP exists as a mixture of cis and trans isomers. The biological activity of these isomers differs radically, providing a "self-validating" control in experimental designs—if the trans isomer does not yield higher tumor incidence than the cis isomer in a controlled study, the metabolic activation system (S9 fraction or in vivo CYP expression) may be compromised.

PropertyDescription
Chemical Name 3,5-Dimethyl-1-nitrosopiperidine
Molecular Formula

CAS Number 55556-93-9 (Generic), 78338-31-5 (Isomer specific)
Key Structural Feature Methyl substitution at the

-positions (C3, C5) relative to the amine nitrogen.
Metabolic Consequence Unlike

-substitution (C2, C6) which blocks metabolic activation,

-substitution allows activation but modulates enzyme affinity.

Mechanism of Action: Metabolic Activation

The carcinogenic potential of DMNP relies on bioactivation. It is a pro-carcinogen requiring metabolic conversion to an electrophilic alkylating agent.

The Alpha-Hydroxylation Pathway

The critical step is


-hydroxylation catalyzed by cytochrome P450 enzymes (primarily CYP2E1 and CYP2A3 in esophageal tissues).[2]
  • Hydroxylation: CYP enzymes introduce a hydroxyl group at the C2 or C6 position (

    
    -carbon).
    
  • Ring Opening: The resulting

    
    -hydroxy-nitrosamine is unstable and undergoes spontaneous ring opening.[2]
    
  • Diazonium Formation: This forms an alkyl-diazonium ion.

  • DNA Alkylation: The diazonium ion attacks nucleophilic sites on DNA (e.g., N7-guanine, O6-guanine), leading to mutagenesis.

Pathway Visualization

The following diagram illustrates the bioactivation cascade.

DMNP_Metabolism DMNP 3,5-Dimethyl-1- nitrosopiperidine (Pro-carcinogen) CYP CYP2E1 / CYP2A3 (Enzymatic Activation) DMNP->CYP Liver/Esophagus AlphaOH α-Hydroxy-DMNP (Unstable Intermediate) CYP->AlphaOH α-Hydroxylation RingOpen Ring Opening (Spontaneous) AlphaOH->RingOpen Diazonium Reactive Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition DNA_Adduct DNA Alkylation (Mutagenesis) Diazonium->DNA_Adduct Covalent Binding

Figure 1: Metabolic activation pathway of DMNP leading to DNA alkylation.

Experimental Protocols: Tumor Induction

The following protocols are synthesized from the foundational work of William Lijinsky and colleagues. These protocols are designed for Fischer 344 (F344) rats , the standard model for this compound.

Dosage and Administration

Objective: Induce esophageal carcinoma within 30–50 weeks.

ParameterTrans-Isomer Protocol (High Potency)Cis-Isomer Protocol (Lower Potency)
Vehicle Distilled Drinking WaterDistilled Drinking Water
Concentration 0.14 mM (approx. 20 mg/L)0.72 mM (approx. 100 mg/L)
Administration Ad libitum, 5 days/weekAd libitum, 5 days/week
Duration 50 weeks50 weeks
Total Dose (Est.) ~0.7 mmol/rat~3.6 mmol/rat
Tumor Latency Median death: ~35 weeksMedian death: ~45 weeks

Technical Insight: Note the concentration disparity. The cis isomer requires nearly 5x the concentration to achieve a similar biological endpoint (tumor induction) as the trans isomer. This differential is a critical checkpoint for validating isomer purity in synthesis.

Step-by-Step Workflow

This workflow ensures reproducibility and minimizes cross-contamination between isomer groups.

Experimental_Workflow Start Acclimatization (F344 Rats, 6-8 weeks old) Prep Solution Preparation (Fresh Weekly, Light Protected) Start->Prep Dosing Administration Phase (Drinking Water, 5 days/week) Prep->Dosing 0.14mM (trans) / 0.72mM (cis) Obs Clinical Observation (Weight loss, Dysphagia) Dosing->Obs Weekly Weighing Obs->Dosing Loop until endpoint Necropsy Terminal Sacrifice (Moribund or Week 50) Obs->Necropsy Signs of Distress Histo Histopathology (Esophagus, Forestomach, Liver) Necropsy->Histo

Figure 2: Experimental workflow for chronic bioassay of DMNP.

Pathology & Carcinogenesis

DMNP demonstrates high organospecificity. While many nitrosamines (like NDMA) are hepatocarcinogens, DMNP preferentially targets the upper gastrointestinal tract.

  • Primary Target: Esophagus (Squamous cell carcinoma).

  • Secondary Targets: Forestomach (Papillomas/Carcinomas), Tongue.

  • Liver: Hepatocellular carcinoma is less frequent compared to N-nitrosomorpholine or NDMA, unless high doses are used or metabolic enzyme distribution shifts (e.g., in hamsters vs. rats).

Mechanistic Causality: The specificity for the esophagus in rats is attributed to the high local expression of CYP2A3 , which has a high affinity for cyclic nitrosamines like NPIP and DMNP.

Current Relevance: NDSRIs and Drug Safety

While DMNP is rarely used today for general carcinogenicity screening, it has regained relevance in the context of Nitrosamine Drug Substance Related Impurities (NDSRIs) .

Pharmaceutical scientists use historical data on DMNP to model the safety of complex drug impurities.

  • Read-Across: If a drug impurity contains a piperidine ring with methyl substitution, DMNP data is used to predict its potency.

  • Steric Hindrance Hypothesis: DMNP proves that

    
    -substitution does not eliminate carcinogenicity (unlike 
    
    
    
    -substitution). This informs risk assessments for drugs with similar structural motifs.[3]

References

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991.[1]

  • Singer, S. S., Singer, G. M., Saavedra, J. E., Reuber, M. D., & Lijinsky, W. (1981). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats.[4] Cancer Research, 41(3), 1034–1038.

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer, 16(2), 318–322.

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds.[5] Cancer and Metastasis Reviews, 6(3), 301–356.[6][5]

  • Lin, Y., et al. (2019). DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China.[7] Chemical Research in Toxicology, 32(9), 1745–1753.

Sources

Cis and trans isomerism in 3,5-Dimethyl-1-nitrosopiperidine structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Cis and Trans Isomerism in 3,5-Dimethyl-1-nitrosopiperidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemical nuances of 3,5-Dimethyl-1-nitrosopiperidine, a molecule of significant interest in chemical and toxicological research. We will delve into the fundamental principles of its cis- and trans-isomerism, exploring the conformational preferences that dictate the three-dimensional structure of these diastereomers. This guide details the stereoselective synthesis pathways, advanced spectroscopic techniques for characterization and differentiation, and the profound impact of stereochemistry on biological activity. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven methodologies to serve as an essential resource for the study of substituted N-nitrosopiperidines.

Introduction: The Significance of Stereoisomerism in N-Nitrosamines

N-nitrosamines are a class of chemical compounds that have garnered considerable attention due to their presence in various environmental and dietary sources, and their well-documented carcinogenic properties. The biological activity of these molecules is intrinsically linked to their three-dimensional structure. In substituted nitrosamines like 3,5-Dimethyl-1-nitrosopiperidine, the spatial arrangement of substituent groups gives rise to stereoisomers, specifically cis and trans diastereomers. These isomers, while possessing identical chemical formulas and connectivity, exhibit distinct physical, chemical, and biological properties. Understanding the structural differences, conformational dynamics, and methods to selectively synthesize and identify these isomers is paramount for accurate toxicological assessment and for leveraging their unique structures in medicinal chemistry.

Molecular Structure and Conformational Analysis

The stereochemistry of 3,5-Dimethyl-1-nitrosopiperidine is primarily dictated by the conformation of the six-membered piperidine ring and the orientation of the two methyl groups and the N-nitroso group.

The Piperidine Ring and Chair Conformation

In the absence of overwhelming steric strain, the piperidine ring preferentially adopts a chair conformation to minimize torsional and angular strain[1]. The introduction of the nitroso group at the nitrogen atom does not typically alter this preference[1]. However, the defining feature of the N-nitroso group is the planarity of the N-N=O moiety, which introduces a significant energy barrier to rotation around the N-N bond. This restricted rotation results in the existence of syn and anti rotamers (also referred to as E/Z isomers), which can often be observed and distinguished by NMR spectroscopy[1].

Cis Isomer: A Diequatorial Preference

In the cis-isomer, the two methyl groups at the C-3 and C-5 positions are on the same side of the piperidine ring[1][2]. In a chair conformation, this can lead to two possibilities: a diequatorial or a diaxial arrangement. The 1,3-diaxial interaction is highly unfavorable due to steric hindrance. Consequently, the cis-isomer overwhelmingly exists in the diequatorial conformation, which is significantly more stable[1]. This conformational rigidity effectively "locks" the molecule into a well-defined shape.

Trans Isomer: A Dynamic Equilibrium

For the trans-isomer, the methyl groups are on opposite sides of the ring[1][2]. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position. A ring flip of the trans-isomer results in an interconversion between two degenerate chair conformations, where the axial and equatorial positions of the methyl groups are swapped[1]. These two conformers have the same energy and are therefore equally populated at equilibrium, making the trans-isomer a more conformationally mobile system compared to its cis counterpart[1].

G cluster_cis cis-3,5-Dimethyl-1-nitrosopiperidine (Diequatorial Conformation) cluster_trans trans-3,5-Dimethyl-1-nitrosopiperidine (Axial/Equatorial Conformation) c1_N N c1_C2 CH c1_N->c1_C2 c1_NO N=O c1_N->c1_NO c1_C3 CH c1_C2->c1_C3 c1_C4 CH2 c1_C3->c1_C4 c1_Me3 CH3 (eq) c1_C3->c1_Me3 c1_C5 CH c1_C4->c1_C5 c1_C6 CH2 c1_C5->c1_C6 c1_Me5 CH3 (eq) c1_C5->c1_Me5 c1_C6->c1_N c2_N N c2_C2 CH c2_N->c2_C2 c2_NO N=O c2_N->c2_NO c2_C3 CH c2_C2->c2_C3 c2_C4 CH2 c2_C3->c2_C4 c2_Me3 CH3 (eq) c2_C3->c2_Me3 c2_C5 CH c2_C4->c2_C5 c2_C6 CH2 c2_C5->c2_C6 c2_Me5 CH3 (ax) c2_C5->c2_Me5 c2_C6->c2_N

Figure 1: Preferred chair conformations of cis- and trans-3,5-Dimethyl-1-nitrosopiperidine.

Synthesis and Stereoselective Control

The synthesis of cis- and trans-3,5-Dimethyl-1-nitrosopiperidine relies on a two-stage process: first, the synthesis of the corresponding 3,5-dimethylpiperidine precursor, and second, the nitrosation of the secondary amine. The stereochemistry of the final nitrosamine product is directly dictated by the stereochemistry of the piperidine precursor[1].

Synthesis of 3,5-Dimethylpiperidine Precursors

The common route to 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine[2][3]. The choice of catalyst and reaction conditions can significantly influence the resulting ratio of cis to trans isomers. For instance, using a 10% palladium on carbon catalyst tends to favor the formation of the trans isomer, while other catalysts like platinum oxide may yield different ratios[2]. Patent literature also describes composite catalysts designed to enhance the yield of the trans isomer[3].

Isomer Separation and Nitrosation

The resulting mixture of cis- and trans-3,5-dimethylpiperidine can be separated using standard laboratory techniques such as fractional distillation or preparative chromatography[2][4]. Once the pure isomers are isolated, they can be subjected to nitrosation. This is most commonly achieved using a nitrosating agent like sodium nitrite (NaNO₂) under acidic conditions (e.g., with HCl)[1]. The secondary amine acts as a nucleophile, attacking the electrophilic nitrosating species (e.g., the nitrosonium ion, NO⁺) to form the N-nitrosamine[1].

G cluster_synthesis Synthesis Workflow start 3,5-Dimethylpyridine hydrogenation Catalytic Hydrogenation (e.g., Pd/C, Ru/C) start->hydrogenation mixture Mixture of cis- and trans- 3,5-Dimethylpiperidine hydrogenation->mixture separation Isomer Separation (e.g., Chromatography) mixture->separation cis_precursor cis-3,5-Dimethylpiperidine separation->cis_precursor trans_precursor trans-3,5-Dimethylpiperidine separation->trans_precursor nitrosation_cis Nitrosation (NaNO2 / H+) cis_precursor->nitrosation_cis nitrosation_trans Nitrosation (NaNO2 / H+) trans_precursor->nitrosation_trans cis_product cis-3,5-Dimethyl-1- nitrosopiperidine nitrosation_cis->cis_product trans_product trans-3,5-Dimethyl-1- nitrosopiperidine nitrosation_trans->trans_product

Figure 2: General workflow for the stereoselective synthesis of target isomers.

Spectroscopic Characterization and Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3,5-Dimethyl-1-nitrosopiperidine. Both ¹H and ¹³C NMR provide a wealth of structural information based on chemical shifts and coupling constants.

¹H NMR Spectroscopy

The chemical shifts of the piperidine ring protons are highly sensitive to their orientation (axial or equatorial). A fundamental principle is that axial protons are more shielded and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts[1].

  • For the cis-isomer: In its stable diequatorial conformation, the methyl groups give a characteristic signal for equatorial substituents. The ring protons will show coupling constants consistent with their fixed axial or equatorial positions.

  • For the trans-isomer: Due to the rapid ring inversion, the ¹H NMR spectrum shows time-averaged signals for the axial and equatorial positions.

The magnitude of the vicinal coupling constants (³JHH) between adjacent protons, as described by the Karplus equation, is dependent on the dihedral angle between them, allowing for the confident assignment of relative stereochemistry[1].

¹³C NMR Spectroscopy

¹³C NMR is equally, if not more, informative for conformational analysis[5][6]. The shielding of carbon atoms is highly sensitive to their steric environment.

  • Methyl Group Signals: An axial methyl group is typically shielded (appears at a lower ppm) compared to an equatorial methyl group due to the gamma-gauche effect. This provides a direct probe for the conformation of the isomers.

  • Ring Carbon Signals: The carbons of the piperidine ring also show distinct chemical shifts. Notably, the α-carbons (C-2 and C-6) exhibit different shieldings depending on whether they are syn or anti to the nitroso oxygen. This difference is attributed to steric compression at the syn carbon[5][6].

IsomerMethyl Group OrientationExpected ¹³C Shift (Methyl)Key ¹H NMR Feature
Cis DiequatorialLower field (less shielded)Distinct axial & equatorial proton signals.
Trans Axial/Equatorial (averaged)Intermediate/averaged chemical shiftTime-averaged signals due to ring inversion.
Table 1: Summary of expected NMR characteristics for isomer differentiation.

Impact on Physicochemical Properties and Biological Activity

The distinct three-dimensional structures of the cis and trans isomers lead to differences in their physical properties (e.g., melting point, boiling point, solubility) and, most critically, their biological activity. Stereochemistry plays a crucial role in molecular recognition events, such as enzyme-substrate binding.

A study on the carcinogenicity of N-nitroso-3,5-dimethylpiperidine isomers in F344 rats revealed a significant difference in their potency[7]. When administered in drinking water, both isomers induced tumors of the upper gastrointestinal tract. However, the study concluded that the trans-isomer appeared to be a more potent carcinogen than the cis-isomer [7]. This underscores the critical importance of isomer-specific toxicological evaluation, as a mixture could present a different risk profile than individual isomers.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpiperidine Isomer Mixture

Causality: This protocol describes the hydrogenation of 3,5-dimethylpyridine to its corresponding piperidine. The use of a standard catalyst like Palladium on Carbon (Pd/C) is a well-established method, though the resulting isomer ratio is catalyst-dependent[2]. The reaction is performed under pressure to ensure efficient hydrogenation.

  • Reactor Setup: To a high-pressure autoclave reactor, add 3,5-dimethylpyridine (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude mixture of cis- and trans-3,5-dimethylpiperidine. The isomer ratio can be determined by Gas Chromatography (GC) or NMR.

Protocol 2: Nitrosation of 3,5-Dimethylpiperidine

Causality: This protocol utilizes sodium nitrite in an acidic medium to generate the active nitrosating agent in situ. The reaction is performed at a low temperature to control the exothermic reaction and prevent the decomposition of nitrous acid.

  • Amine Dissolution: Dissolve the separated cis- or trans-3,5-dimethylpiperidine isomer (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M HCl) in a flask, and cool the solution to 0-5 °C in an ice bath.

  • Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water.

  • Addition: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the amine hydrochloride over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso product, which can be further purified by chromatography if necessary.

Conclusion

The cis- and trans-isomers of 3,5-Dimethyl-1-nitrosopiperidine are not merely chemical curiosities; they are distinct molecular entities with unique structural conformations and divergent biological activities. The conformationally rigid, diequatorial cis-isomer stands in contrast to the conformationally dynamic trans-isomer. This structural disparity, originating from the relative orientations of the two methyl groups, is readily elucidated by advanced NMR techniques. The ability to control the synthesis and separation of these isomers is fundamental to conducting precise biological and toxicological studies, as evidenced by the differing carcinogenic potencies of the two forms. This guide provides the foundational knowledge and practical protocols necessary for researchers to navigate the complex stereochemical landscape of this important N-nitrosamine.

References

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3,5-Dimethyl-1-nitrosopiperidine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, technically detailed protocol for the synthesis of 3,5-Dimethyl-1-nitrosopiperidine, a critical reference standard for analytical and toxicological studies. The synthesis is based on the nitrosation of the secondary amine precursor, 3,5-dimethylpiperidine. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes the critical safety protocols required when handling N-nitrosamines. The information is intended for researchers, scientists, and drug development professionals engaged in work requiring high-purity nitrosamine reference materials.

Introduction: The Significance of Nitrosamine Reference Standards

N-nitrosamines are a class of compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] The unexpected discovery of nitrosamine impurities in various drug products has underscored the urgent need for robust analytical methods to detect and quantify their presence at trace levels.[3] 3,5-Dimethyl-1-nitrosopiperidine is a specific N-nitrosamine that serves as an essential analytical reference standard for the validation of these methods.

The synthesis of high-purity reference standards is the foundational step for accurate analytical testing. It enables the development of sensitive and specific methods (e.g., LC-MS/MS) for impurity profiling in active pharmaceutical ingredients (APIs) and finished drug products.[2][4] This guide provides a reliable protocol for the laboratory-scale synthesis of 3,5-Dimethyl-1-nitrosopiperidine, ensuring a well-characterized standard for such critical applications.

Chemical Principles and Reaction Mechanism

The synthesis of 3,5-Dimethyl-1-nitrosopiperidine is achieved through the N-nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine.[5] This reaction is most commonly performed using sodium nitrite (NaNO₂) in an acidic aqueous medium.

The core mechanism involves the following stages:

  • Formation of the Nitrosating Agent: In the presence of a strong acid (e.g., hydrochloric acid), sodium nitrite is protonated to form nitrous acid (HNO₂).[5] Nitrous acid then exists in equilibrium with various active nitrosating species, primarily dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺).[5]

  • Nucleophilic Attack: The secondary amine, 3,5-dimethylpiperidine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃).[5][6]

  • Formation of the N-Nitrosamine: Following the nucleophilic attack and subsequent loss of a proton and a nitrite ion, the stable N-nitroso derivative, 3,5-Dimethyl-1-nitrosopiperidine, is formed.

Stereochemical Considerations: The starting material, 3,5-dimethylpiperidine, exists as two diastereomers: a cis isomer and a trans isomer.[5][7] The nitrosation reaction preserves the stereochemistry of the precursor, meaning the synthesis will yield the corresponding cis- and trans-3,5-Dimethyl-1-nitrosopiperidine isomers.[5][8] For use as a reference standard, it is often sufficient to use a mixture of isomers, as they may co-elute in some chromatographic systems. However, separation can be achieved if isomer-specific quantification is required.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-nitrosopiperidine

This protocol details the synthesis from 3,5-dimethylpiperidine. Extreme caution must be exercised throughout this procedure due to the carcinogenic nature of the product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dimethylpiperidine (mixture of isomers)≥97%Standard Chemical SupplierCorrosive, flammable liquid.
Sodium Nitrite (NaNO₂)ACS Reagent GradeStandard Chemical SupplierOxidizer, toxic.
Hydrochloric Acid (HCl)37%, ACS Reagent GradeStandard Chemical SupplierCorrosive.
Dichloromethane (DCM)HPLC GradeStandard Chemical SupplierVolatile, suspected carcinogen.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard Chemical Supplier
Deionized WaterType 1In-house
Step-by-Step Synthesis Procedure

All steps must be performed inside a certified chemical fume hood.

  • Precursor Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpiperidine (1.13 g, 10 mmol) in deionized water (20 mL). Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Acidification: While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid (2.5 mL) dropwise to the solution. The addition should be slow to control the exothermic reaction.

  • Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (0.83 g, 12 mmol, 1.2 equivalents) in deionized water (10 mL). Cool this solution in the ice bath.

  • Nitrosation Reaction: Add the cold sodium nitrite solution dropwise to the stirred, acidified solution of 3,5-dimethylpiperidine over a period of 20-30 minutes. Crucial: Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2 hours. The formation of an oily yellow product may be observed.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by deionized water (20 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant or filter the solution to remove the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator under reduced pressure. Caution: The water bath temperature should not exceed 40 °C.

The resulting crude product will be a yellow to amber oil.

Purification

For use as a reference standard, the crude product must be purified. Flash column chromatography is the preferred method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3,5-Dimethyl-1-nitrosopiperidine as a yellow oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Nitrosation Reaction cluster_workup Work-up & Purification A Dissolve 3,5-Dimethylpiperidine in H₂O B Cool to 0-5 °C A->B C Add HCl dropwise B->C E Add NaNO₂ solution to amine (Maintain T < 10 °C) C->E D Prepare aqueous NaNO₂ solution D->E F Stir at 0-5 °C, then RT E->F G Extract with Dichloromethane F->G H Wash with NaHCO₃ and H₂O G->H I Dry over Na₂SO₄ H->I J Solvent Removal (Rotovap) I->J K Purify via Flash Chromatography J->K L Characterize Final Product K->L

Caption: Workflow for the synthesis of 3,5-Dimethyl-1-nitrosopiperidine.

Characterization of the Reference Standard

The identity, purity, and concentration of the synthesized standard must be rigorously confirmed.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of both cis and trans isomers. The hindered rotation around the N-N bond can lead to complex spectra with magnetic non-equivalence for protons alpha to the nitrogen.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₁₄N₂O, MW: 142.20 g/mol ).[10][11] Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The N-N=O stretch is typically observed in the region of 1430-1480 cm⁻¹.

Purity Assessment
  • HPLC-UV/MS: High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detectors is the gold standard for assessing purity. A purity of ≥98% is typically required for a reference standard.

  • Quantitative NMR (qNMR): An excellent method for accurately determining the concentration of the standard in solution without relying on a separate reference material of the same compound.

Critical Safety and Handling Procedures

N-nitrosamines are potent carcinogens and must be handled with extreme care. [12] All operations involving pure nitrosamines or their concentrated solutions must be performed within a designated area and inside a certified chemical fume hood.[13]

Personal Protective Equipment (PPE)

The minimum required PPE when handling N-nitrosamines includes:

  • Double Nitrile Gloves: Ensure no skin is exposed between the glove and the lab coat sleeve.[12]

  • Safety Goggles: Chemical splash goggles are required.

  • Lab Coat: A dedicated, buttoned lab coat, preferably a back-closing gown.[12]

  • Respirator: An individually fit-tested NIOSH-approved respirator (e.g., N-95) may be required for handling the solid or when there is a risk of aerosolization.[12][13]

Decontamination and Waste Disposal
  • Work Surfaces: All surfaces and equipment must be decontaminated after use. A common method involves wiping surfaces with a solution that can degrade nitrosamines, such as a solution of sodium thiosulfate.

  • Waste: All solid and liquid waste contaminated with 3,5-Dimethyl-1-nitrosopiperidine is considered hazardous chemical waste.[14] It must be collected in clearly labeled, sealed containers for disposal according to institutional and local environmental regulations. Do not mix with other waste streams.[14]

Exposure Protocol

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[14]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[14]

  • Inhalation: Move to fresh air immediately.[14]

In all cases of exposure, seek immediate medical attention.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of 3,5-Dimethyl-1-nitrosopiperidine. By following the outlined procedures for synthesis, purification, and characterization, researchers can produce a high-purity reference standard suitable for demanding analytical applications. Adherence to the stringent safety protocols described herein is paramount to ensure the well-being of laboratory personnel.

References

  • Benchchem. (n.d.). 3,5-Dimethyl-1-nitrosopiperidine | 78338-31-5.
  • IARC. (2008). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 89.
  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.
  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.
  • ResearchGate. (n.d.). Synthesis of N‐nitrosamines from secondary as well as tert‐amines.
  • Royal Society of Chemistry. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry.
  • IARC. (n.d.). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Publications.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry.
  • National Center for Biotechnology Information (NCBI). (2016). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.
  • National Center for Biotechnology Information (NCBI). (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC.
  • National Center for Biotechnology Information (NCBI). (n.d.). IARC MONOGRAPHS ON THE EVALUATION OF CARCINOGENIC RISKS TO HUMANS - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals.
  • IARC. (n.d.). Some N-Nitroso Compounds. IARC Publications.
  • U.S. Food & Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • Exposome-Explorer. (2009). Material Safety Data Sheet N-Nitrosodimethylamine, 99+%.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • LGC Standards. (n.d.). WHO releases new guidelines for preventing nitrosamine contamination.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine.
  • PubMed. (n.d.). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.
  • ACS Publications. (1997). Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (n.d.). Chemistry of N-nitroso compounds. 1. Synthesis and stereodynamics of N-nitrosopiperidines and N-nitrosopiperidin-4-ones. The Journal of Organic Chemistry.
  • GSRS. (n.d.). 3,5-DIMETHYL-N-NITROSOPIPERIDINE.
  • PubChem. (2026). cis-3,5-Dimethyl-1-nitrosopiperidine.

Sources

Handling and safety precautions for 3,5-Dimethyl-1-nitrosopiperidine in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling and Deactivation of 3,5-Dimethyl-1-nitrosopiperidine (DMNP)

Executive Summary

3,5-Dimethyl-1-nitrosopiperidine (DMNP) is a potent, volatile cyclic nitrosamine used primarily in cancer induction research (specifically esophageal and nasal cavity tumorigenesis). Unlike standard laboratory reagents, DMNP requires Biosafety Level 2 (BSL-2) equivalent chemical containment due to its genotoxic mechanism, which relies on metabolic activation to form DNA-alkylating intermediates.

This guide details the operational standards for handling DMNP, moving beyond generic safety data sheets (SDS) to provide field-validated protocols for containment, synthesis, and chemical deactivation.

Part 1: Chemical Profile & Hazard Identification

Substance: 3,5-Dimethyl-1-nitrosopiperidine CAS No: 78338-31-5 (cis-isomer), 55556-92-8 (general/mixed) Physical State: Yellow/Orange liquid (Volatile) Solubility: Soluble in DCM, DMSO, Ethanol; sparingly soluble in water.

Mechanism of Carcinogenicity

DMNP is a pro-carcinogen. It is chemically stable in vitro but undergoes metabolic activation in vivo. The critical hazard lies in its bioactivation by Cytochrome P450 enzymes (specifically CYP2A3 and CYP2E1) in the nasal mucosa and esophagus.

Figure 1: Metabolic Activation Pathway of DMNP The following diagram illustrates the critical alpha-hydroxylation step that converts stable DMNP into a DNA-alkylating agent.

DMNP_Metabolism DMNP 3,5-Dimethyl-1- nitrosopiperidine (Stable Pro-carcinogen) CYP CYP450 Activation (CYP2A3/2E1) Alpha-Hydroxylation DMNP->CYP AlphaOH Alpha-Hydroxy Intermediate (Unstable) CYP->AlphaOH Oxidation RingOpen Ring Opening (Spontaneous) AlphaOH->RingOpen t½ < seconds Diazonium Diazonium Ion (Electrophile) RingOpen->Diazonium Loss of Aldehyde Adduct DNA Adducts (O6-methylguanine / Alkylation) Diazonium->Adduct Alkylation DNA Genomic DNA DNA->Adduct

Caption: Figure 1. Bioactivation cascade of DMNP. The stability of the parent compound masks the reactivity of the diazonium intermediate generated post-metabolism.

Part 2: Engineering Controls & PPE

Due to DMNP's volatility and potency, standard laboratory ventilation is insufficient if not strictly managed.

Containment Hierarchy
Control LevelEquipmentRequirement
Primary Class II Type B2 Biosafety Cabinet or Chemical Fume Hood Mandatory. Must be ducted (no recirculation). Face velocity > 100 fpm.
Secondary Glove Box (Isolator) Recommended for handling neat (undiluted) liquid > 100 mg.
Surface Absorbent Bench Liners Plastic-backed absorbent paper taped down in the work area.
Personal Protective Equipment (PPE) Matrix

Standard Nitrile gloves provide insufficient protection against nitrosamines due to high permeability.

  • Hand Protection: Double Gloving Strategy is required.

    • Inner Layer: Silver Shield® / 4H® (EVOH/PE Laminate). Critical: Nitrosamines can penetrate nitrile in minutes; Laminate offers >4 hours breakthrough time.

    • Outer Layer: Standard Nitrile (for dexterity and grip).

  • Respiratory: If working outside a hood (strictly prohibited) or during spill cleanup, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.

  • Body: Tyvek® lab coat or chemically resistant apron over standard lab coat.

Part 3: Operational Protocols

Protocol A: Safe Weighing and Solubilization

Objective: Prepare a stock solution without generating aerosols or vapor exposure.

  • Preparation:

    • Place the analytical balance inside the fume hood. If vibration is an issue, use a "wetting" technique (taring the vial with solvent first) to avoid handling neat liquid in the open.

    • Line the hood surface with plastic-backed absorbent paper (absorbent side up).

    • Pre-label all vials "DANGER: CANCER SUSPECT AGENT."

  • Transfer:

    • DMNP is a liquid at room temperature. Use a positive-displacement pipette or a glass syringe.

    • Do not use plastic syringes for long-term storage; nitrosamines can leach into or degrade certain plastics. Use glass or stainless steel.

  • Solubilization:

    • Dissolve immediately in DMSO or Sterile Saline.

    • Self-Validating Step: Check the vial seal. Wipe the exterior of the vial with a solvent-dampened Kimwipe and test via UV/Vis or LC-MS (if available) to confirm no exterior contamination, or simply treat the wipe as hazardous waste immediately.

Protocol B: Chemical Deactivation (The Lunn & Sansone Method)

Standard bleach (Hypochlorite) is NOT recommended as it can form toxic chloramines or fail to fully degrade the nitrosamine moiety.

Method: Hydrobromic Acid (HBr) in Glacial Acetic Acid.[1] Reference: Validated for degrading N-nitrosamines to innocuous amines/inorganic salts.

Reagents:

  • 3% Hydrobromic acid (HBr) in Glacial Acetic Acid.

  • Sodium Hydroxide (NaOH) for neutralization.

Step-by-Step Deactivation:

  • Collection: Collect all DMNP liquid waste, contaminated solvents, and pipette tips in a dedicated glass beaker inside the fume hood.

  • Reaction:

    • Slowly add an equal volume of 3% HBr in Glacial Acetic Acid to the waste.

    • Caution: Exothermic reaction.

  • Incubation:

    • Stir the mixture at room temperature for at least 6 hours (overnight is preferred for complete denitrosation).

  • Neutralization:

    • Cautiously neutralize the mixture by adding 50% NaOH or Sodium Carbonate solution until pH > 7.

    • Safety Check: The solution may heat up significantly. Add base slowly on ice if necessary.

  • Disposal:

    • The resulting mixture (containing amines and inorganic salts) can now be disposed of as standard organic solvent waste, labeled "Deactivated Nitrosamine Waste."

Figure 2: Decontamination Workflow

Decon_Workflow Waste Liquid Waste containing 3,5-Dimethyl-1-nitrosopiperidine Reagent Add 3% HBr in Glacial Acetic Acid Waste->Reagent 1:1 Volume Wait Stir 6-12 Hours (Denitrosation) Reagent->Wait Neutralize Neutralize with NaOH (pH > 7) Wait->Neutralize Dispose Dispose as Non-Carcinogenic Solvent Waste Neutralize->Dispose

Caption: Figure 2. Chemical destruction protocol based on Lunn & Sansone (1983).[2]

Part 4: Emergency Response

Scenario: Spillage of Neat Compound (>1 mL) inside Fume Hood

  • Alert: Announce the spill. Do not leave the hood area.

  • PPE Upgrade: Ensure double gloves are intact. Put on a respirator if the sash must be raised significantly (though try to work with sash down).

  • Absorb: Cover the spill immediately with vermiculite or activated charcoal spill pads .

    • Note: Activated charcoal is highly effective at binding organic nitrosamines.

  • Deactivate:

    • Flood the absorbent material (while still in the hood) with the HBr/Acetic Acid deactivation solution.

    • Wait 30 minutes.

  • Cleanup: Scoop the slurry into a hazardous waste jar. Label "Nitrosamine Spill Debris - Toxic."

  • Surface Decon: Wash the hood surface with ethanol, followed by a strong detergent.

References

  • Lunn, G., & Sansone, E. B. (1983).[2] Safe disposal of carcinogenic nitrosamines.[2] Carcinogenesis, 4(3), 315-319.

  • International Agency for Research on Cancer (IARC). (1978). Some N-nitroso Compounds.[2][3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 3,5-Dimethyl-1-nitrosopiperidine.

Sources

Application Note: NMR Spectroscopy Characterization of 3,5-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide

Executive Summary & Regulatory Context

The detection and structural elucidation of N-nitrosamines have become critical priorities in pharmaceutical development following the discovery of these potent genotoxins in widely used medications. The U.S. Food and Drug Administration (FDA) mandates rigorous risk assessments and analytical testing to control both small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

For complex NDSRIs and substituted heterocycles like 3,5-Dimethyl-1-nitrosopiperidine (DMNP) , High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable orthogonal technique. It is required not only for structural confirmation but for the qualification of analytical reference standards used in downstream LC-MS/MS quantification. This application note provides a field-proven, self-validating NMR methodology to characterize the complex conformational dynamics of DMNP.

Mechanistic Principles: The Causality of Spectral Complexity

To accurately interpret the NMR spectrum of 3,5-dimethyl-1-nitrosopiperidine, an analytical scientist must first understand the fundamental molecular mechanics that dictate its behavior in solution.

Restricted Rotation and E/Z Rotamers
Ring Stereochemistry

Beyond the N-N bond rotation, the piperidine ring of DMNP contains two methyl substitutions at the C3 and C5 positions. This introduces diastereomerism: the molecule can exist as a cis isomer (where both methyl groups favor a diequatorial chair conformation to minimize steric clash) or a trans isomer (axial-equatorial arrangement) . The interplay between the ring stereocenters and the nitroso rotamers yields a highly complex multiplet splitting pattern.

ConformationalLogic A 3,5-Dimethyl-1-nitrosopiperidine B Zwitterionic Resonance (Partial N=N Double Bond) A->B Lone Pair Delocalization C Restricted N-N Rotation (~23 kcal/mol Barrier) B->C Steric/Electronic Hindrance D E-Rotamer (Anti) C->D E Z-Rotamer (Syn) C->E F Anisotropic Deshielding (Distinct NMR Signals) D->F E->F

Logical flow of zwitterionic resonance leading to distinct NMR rotamer signals.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and trustworthiness, the following protocol is designed as a self-validating system . It utilizes Variable Temperature (VT) NMR to definitively prove that the presence of multiple peak sets is due to dynamic isomerism rather than chemical contamination .

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 3,5-dimethyl-1-nitrosopiperidine into a clean, dry glass vial.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) or Toluene-
    
    
    
    .
    • Causality Note: While CDCl

      
       is standard for routine 1D NMR , DMSO-
      
      
      
      or Toluene-
      
      
      are strictly required here because their high boiling points allow for subsequent high-temperature VT-NMR experiments without solvent evaporation or boiling.
  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: 1D ¹H and ¹³C Acquisition (Ambient Temperature)
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe and perform gradient shimming to achieve a line width at half-height of < 1.0 Hz.

  • ¹H NMR Parameters: Acquire 32–64 scans. Crucial: Set the relaxation delay (D1) to at least 5 seconds.

    • Causality Note: Different protons in the E and Z rotamers may have varying

      
       relaxation times. A sufficiently long D1 ensures all nuclei return to thermal equilibrium, allowing for mathematically rigorous integration to determine the exact E:Z rotamer ratio.
      
  • ¹³C NMR Parameters: Acquire 1024–2048 scans with proton decoupling. Expect to see paired carbon signals for the alpha carbons (C2/C6) due to the rotameric environments.

Step 3: 2D NOESY/ROESY Acquisition (Spatial Elucidation)
  • Parameter Setup: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms.

  • Interpretation: Look for through-space cross-peaks between the piperidine ring protons and the nitroso group.

    • Causality Note: The oxygen atom of the N=O group exerts a strong anisotropic deshielding effect on the equatorial protons situated on the syn side of the molecule . NOESY allows you to map these spatial proximities, definitively assigning which peak set belongs to the E rotamer and which to the Z rotamer.

Step 4: Variable Temperature (VT) NMR Validation
  • Heating: Gradually increase the probe temperature from 25 °C to 120 °C in 20 °C increments, acquiring a rapid 1D ¹H spectrum at each step.

  • Coalescence Observation: As thermal energy surpasses the ~23 kcal/mol rotational barrier of the N-N bond, the exchange rate between the E and Z rotamers will exceed the NMR timescale . The distinct paired peaks will broaden and eventually coalesce into single, time-averaged peaks.

  • Cooling (Self-Validation): Cool the sample back to 25 °C and re-acquire the spectrum. The peaks must resolve back into their original distinct rotameric sets. This proves unequivocally that the secondary peaks are conformational isomers, not degradation products or impurities.

NMRWorkflow S1 1. Sample Preparation (10 mg in DMSO-d6) S2 2. 1D ¹H & ¹³C NMR (Quantify E/Z Rotamer Ratio) S1->S2 S3 3. 2D NOESY / ROESY (Spatial E/Z Conformation) S2->S3 S4 4. Variable Temp (VT) NMR (Heat to 120°C) S3->S4 S5 5. Peak Coalescence (Validates Dynamic Isomerism) S4->S5 S6 6. Structural Elucidation (FDA Reference Qualification) S5->S6

Step-by-step NMR workflow for the structural elucidation of nitrosamine rotamers.

Quantitative Data Interpretation

Due to the asymmetric magnetic environment created by the N-NO group, the chemical shifts of the piperidine protons are highly dependent on their spatial relationship to the nitroso oxygen . The table below summarizes the expected chemical shift ranges for the cis-isomer of 3,5-dimethyl-1-nitrosopiperidine based on established structural analogs [[1]]([Link]).

Table 1: Predicted NMR Spectral Data & Causality Mapping
PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)MultiplicityCausality / Structural Note
N-CH₂ (syn to N=O) 4.20 – 4.6045.0 – 50.0MultipletStrongly deshielded by the anisotropic effect of the syn nitroso oxygen. Protons shift downfield.
N-CH₂ (anti to N=O) 3.40 – 3.8038.0 – 42.0MultipletLess deshielded; resides within the shielding cone of the N=O group. Appears further upfield.
Ring CH (C3, C5) 1.80 – 2.2028.0 – 32.0MultipletChemical shifts vary based on the cis (diequatorial) or trans (axial-equatorial) methyl configuration.
Ring CH₂ (C4) 1.20 – 1.6035.0 – 40.0MultipletExhibits complex splitting due to geminal coupling and vicinal coupling with adjacent C3/C5 methine protons.
-CH₃ (Methyls) 0.80 – 1.1018.0 – 22.0DoubletSplits into doublets due to vicinal coupling (

) with the adjacent C3/C5 methine protons.

Note: Integration ratios between the downfield (syn) and upfield (anti) N-CH₂ protons will directly yield the thermodynamic ratio of the E and Z rotamers at ambient temperature.

References

  • National Institutes of Health (PMC). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, July 25, 2022. URL:[Link]

  • Canadian Science Publishing. Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines. Canadian Journal of Chemistry. URL:[Link]

  • ACS Publications. Asymmetric Transformation of N-Nitrosamines by Inclusion Crystallization with Optically Active Hosts. The Journal of Organic Chemistry, December 20, 2000. URL:[Link]

  • Keller and Heckman LLP. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. September 24, 2024. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). FDA.gov. URL:[Link]

Sources

Preparation of 3,5-Dimethyl-1-nitrosopiperidine Dosing Solutions for In Vivo Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the preparation of 3,5-Dimethyl-1-nitrosopiperidine dosing solutions for in vivo studies. As an N-nitroso compound with carcinogenic potential, meticulous handling, accurate formulation, and stringent quality control are paramount to ensure experimental integrity and personnel safety. This document elucidates the chemical properties of 3,5-Dimethyl-1-nitrosopiperidine, outlines vehicle selection strategies, and provides step-by-step protocols for solution preparation and validation. Furthermore, it addresses critical aspects of stability, storage, and the robust safety measures required when working with this class of compounds.

Introduction: The Criticality of Precise Dosing in N-Nitrosamine Research

3,5-Dimethyl-1-nitrosopiperidine is a member of the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members.[1] These compounds can form when secondary or tertiary amines react with a nitrosating agent.[2] In the context of toxicological and carcinogenic research, the precise and accurate preparation of dosing solutions is a fundamental prerequisite for the reliability and reproducibility of in vivo studies.

The primary objective of this application note is to provide a scientifically grounded and practical guide for the preparation of 3,5-Dimethyl-1-nitrosopiperidine dosing solutions. This involves a thorough understanding of its chemical characteristics, careful selection of an appropriate vehicle, and the implementation of a validated preparation protocol. Given the hazardous nature of N-nitrosamines, this guide also emphasizes the indispensable safety and handling procedures that must be integrated into every stage of the workflow.

Compound Profile: 3,5-Dimethyl-1-nitrosopiperidine

A comprehensive understanding of the physicochemical properties of 3,5-Dimethyl-1-nitrosopiperidine is essential for the development of a robust dosing solution.

PropertyValueSource
Chemical Name 3,5-Dimethyl-1-nitrosopiperidine[3]
CAS Number 78338-31-5[4]
Molecular Formula C₇H₁₄N₂O[3][5]
Molecular Weight 142.20 g/mol [3][5]
Isomerism Exists as cis- and trans-isomers.[6]

The presence of cis- and trans-isomers should be noted, as their carcinogenic potency may differ.[6] For experimental consistency, it is crucial to characterize the isomeric composition of the starting material.

Safety First: Handling N-Nitroso Compounds

WARNING: 3,5-Dimethyl-1-nitrosopiperidine is a suspected carcinogen and should be handled with extreme caution. All procedures must be conducted in a designated area within a certified chemical fume hood.[7]

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is mandatory.

  • Eye Protection: Chemical safety goggles are required.

  • Lab Coat: A dedicated lab coat for working with N-nitrosamines should be used.

  • Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.[8]

Decontamination and Waste Disposal:

  • All surfaces and equipment should be decontaminated after use. A common decontaminating agent for nitrosamines is a solution of sodium hypochlorite.

  • All contaminated waste, including disposable PPE, pipette tips, and empty containers, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.[8][9]

Dosing Solution Preparation: A Step-by-Step Protocol

The selection of the vehicle and the method of preparation are critical for ensuring the homogeneity, stability, and accurate concentration of the dosing solution.

Vehicle Selection

The choice of vehicle depends on the route of administration and the solubility of 3,5-Dimethyl-1-nitrosopiperidine. For oral gavage, which is a common route for carcinogenicity studies, an aqueous vehicle or an oil-based suspension can be considered.

  • Aqueous Vehicles: For water-soluble compounds, purified water or isotonic saline are preferred. In a carcinogenicity study of the cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine, the compounds were administered in drinking water, indicating some degree of water solubility.[6]

  • Suspensions: For compounds with low aqueous solubility, a suspension in a vehicle such as 0.5% methylcellulose in water is a common choice.[10]

  • Oil-based Vehicles: Corn oil is another frequently used vehicle for oral gavage of lipophilic compounds.

  • Co-solvents: For compounds that are difficult to dissolve, a co-solvent system may be necessary. A common approach for preclinical studies is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with the final vehicle.[11] However, the final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity.

Protocol for Preparation of a Dosing Solution (Example: Oral Gavage in Rats)

This protocol provides a general framework. The specific concentrations and vehicle should be adapted based on the experimental design and dose-ranging studies.

Materials:

  • 3,5-Dimethyl-1-nitrosopiperidine (analytical grade)

  • Vehicle of choice (e.g., purified water, 0.5% methylcellulose, or corn oil)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass beaker and stir bar

  • Magnetic stir plate

  • Personal Protective Equipment (as outlined in Section 3)

Procedure:

  • Designated Workspace: All handling of the neat compound and preparation of the dosing solution must be performed in a certified chemical fume hood.

  • Weighing the Compound: Accurately weigh the required amount of 3,5-Dimethyl-1-nitrosopiperidine using a calibrated analytical balance.

  • Dissolution/Suspension:

    • For Aqueous Solutions: Add the weighed compound to a volumetric flask. Add a portion of the vehicle (e.g., purified water) and mix until the compound is fully dissolved. Bring the solution to the final volume with the vehicle and mix thoroughly.

    • For Suspensions: If preparing a suspension in methylcellulose, first prepare the 0.5% methylcellulose solution according to standard laboratory procedures. Add the weighed compound to a glass beaker and gradually add the methylcellulose solution while stirring continuously with a magnetic stir bar until a homogenous suspension is achieved.

  • Labeling: Clearly label the container with the compound name, concentration, vehicle, date of preparation, and appropriate hazard warnings.

  • Storage: Store the prepared solution as determined by stability studies (see Section 5). For many N-nitrosamines, storage at 2-8°C and protection from light is recommended to minimize degradation.[8]

Stability and Storage: Ensuring Dose Integrity

The stability of the dosing solution is critical for the accuracy of the study. It is imperative to determine the stability of 3,5-Dimethyl-1-nitrosopiperidine in the chosen vehicle under the intended storage conditions.

  • Stability-Indicating Assay: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector, should be used to assess the concentration of the active compound over time.[12][13][14]

  • Storage Conditions: Stability should be evaluated at the intended storage temperature (e.g., room temperature, 2-8°C) and under protection from light, as N-nitroso compounds can be light-sensitive.[8]

  • Duration of Stability: The stability study will determine the acceptable time frame for which a prepared dosing solution can be used. For compounds with limited stability, fresh solutions may need to be prepared daily.

Quality Control: Verification of Concentration and Homogeneity

To ensure the accuracy of the administered dose, it is essential to verify the concentration and homogeneity of the dosing solution.

QC TestMethodAcceptance Criteria
Concentration Verification A validated analytical method (e.g., HPLC-UV, LC-MS/MS, or GC-MS) should be used.[15]The mean concentration should be within ±10% of the target concentration.
Homogeneity (for suspensions) Analyze samples from the top, middle, and bottom of the container.The relative standard deviation (RSD) of the concentrations should be ≤5%.

The analytical methods used for quality control must be validated to demonstrate their accuracy, precision, linearity, and specificity for 3,5-Dimethyl-1-nitrosopiperidine in the chosen vehicle.[15]

Dosing Administration: Oral Gavage in Rodents

Oral gavage is a precise method for administering a defined volume of a substance directly into the stomach.

  • Animal Handling: Proper restraint techniques are crucial to minimize stress to the animal and ensure accurate administration.

  • Gavage Needle: Use a gavage needle of the appropriate size and type for the species and age of the animal.[1]

  • Dose Volume: The maximum recommended dose volume for oral gavage in rats is typically 10 mL/kg.[1][7]

  • Procedure: Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to avoid perforation of the esophagus or stomach. Gently insert the needle into the esophagus and administer the dose.

  • Observation: After dosing, observe the animal for any signs of distress.

Workflow and Pathway Visualization

The following diagrams illustrate the key workflows and considerations in the preparation and administration of 3,5-Dimethyl-1-nitrosopiperidine dosing solutions.

Dosing_Solution_Preparation_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase start Define Experimental Dose & Vehicle weigh Accurately Weigh 3,5-Dimethyl-1-nitrosopiperidine start->weigh Calculate Mass dissolve Dissolve/Suspend in Vehicle weigh->dissolve Transfer to Vehicle qc Perform QC Checks (Concentration & Homogeneity) dissolve->qc Sample Solution store Store Appropriately (Protected from Light, 2-8°C) qc->store If Passed animal_prep Prepare Animal (Weigh & Restrain) store->animal_prep Use Within Stability Window administer Administer Dosing Solution (e.g., Oral Gavage) animal_prep->administer Calculate Volume observe Post-Dose Observation administer->observe

Caption: Workflow for the preparation and administration of 3,5-Dimethyl-1-nitrosopiperidine dosing solutions.

Safety_and_QC_Pathway compound 3,5-Dimethyl-1- nitrosopiperidine handling Safe Handling (Fume Hood, PPE) compound->handling Hazardous Nature prep Dosing Solution Preparation handling->prep waste Hazardous Waste Disposal handling->waste stability Stability Assessment prep->stability Influences Storage qc Quality Control (Concentration/Homogeneity) prep->qc Verification prep->waste dosing In Vivo Dosing qc->dosing Release for Use dosing->waste

Caption: Interconnected pathways of safety and quality control in nitrosamine dosing studies.

Conclusion

The preparation of 3,5-Dimethyl-1-nitrosopiperidine dosing solutions for in vivo studies demands a rigorous and systematic approach that integrates principles of chemical safety, formulation science, and analytical chemistry. By adhering to the protocols and considerations outlined in this application note, researchers can ensure the preparation of accurate and stable dosing solutions, thereby enhancing the quality and reliability of their toxicological and carcinogenicity data. The paramount importance of safety and stringent handling procedures cannot be overstated when working with this and other N-nitroso compounds.

References

  • U.S. Food and Drug Administration. (2023). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Silver Spring, MD: U.S. Department of Health and Human Services. [Link]

  • Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. Jinan, Shandong. [Link]

  • Peto, R., Gray, R., Brantom, P., & Grasso, P. (1991). Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine. Cancer Research, 51(23 Pt 2), 6452–6469. [Link]

  • Patel, D., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. [Link]

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991. [Link]

  • Valvi, S. R., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • S. S. Mirvish, O. Bulay, R. G. Runge, & K. Patil. (1980). Study of the carcinogenicity of large doses of dimethylnitramine, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats. Journal of the National Cancer Institute, 64(6), 1435-1442. [Link]

  • Global Substance Registration System. (n.d.). 3,5-DIMETHYL-N-NITROSOPIPERIDINE. [Link]

  • Pontes, H., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. SciELO. [Link]

  • ResearchGate. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?. [Link]

  • Manasa Life Sciences. (n.d.). N-Nitrosopiperidine. [Link]

  • PubChem. (n.d.). cis-3,5-Dimethyl-1-nitrosopiperidine. [Link]

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

  • U.S. Army Medical Research and Development Command. (1974). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Separating cis and trans isomers of 3,5-Dimethyl-1-nitrosopiperidine in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Analysis. This guide provides advanced troubleshooting, theoretical grounding, and self-validating methodologies for the chromatographic separation of 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) isomers.

Theoretical Foundation: The Dual-Isomerism Challenge

Separating 3,5-DMNP is notoriously complex due to the simultaneous presence of two distinct forms of isomerism:

  • Diastereomerism (Structural): The piperidine ring contains two methyl groups at positions 3 and 5. This results in cis (meso) and trans (racemic) diastereomers. The cis isomer is sterically locked in a highly stable diequatorial chair conformation. Conversely, the trans isomer rapidly interconverts between two degenerate chair conformations, each possessing one axial and one equatorial methyl group[1].

  • Rotamerism (Conformational): The N-N=O functional group is planar and exhibits partial double-bond character. This creates a high energy barrier to rotation around the N-N bond, leading to the formation of syn and anti rotamers (E/Z isomers) for both the cis and trans diastereomers[1].

Troubleshooting Guides & FAQs

Q1: I am trying to separate the cis and trans isomers, but my chromatogram shows four distinct, poorly resolved peaks. What is happening? A1: You are observing rotameric splitting. Because of the restricted rotation around the N-N bond, both the cis and trans isomers exist as a mixture of syn and anti rotamers at room temperature[1]. If your chromatographic timescale is faster than the rate of rotamer interconversion, each diastereomer splits into two peaks. Causality & Resolution: To simplify the chromatogram to just two peaks (one for cis, one for trans), you must increase the column compartment temperature to


[2]. Thermal energy accelerates the rotamer interconversion rate beyond the chromatographic timescale, causing the syn and anti states to dynamically average and coalesce into a single, sharp peak per diastereomer.

Q2: Standard C18 columns are failing to provide baseline resolution between the cis and trans isomers. Which stationary phase is optimal? A2: Standard C18 phases rely primarily on hydrophobic dispersion forces, which are often insufficient for resolving closely related aliphatic diastereomers. You must switch to a stationary phase that offers orthogonal shape selectivity . Causality & Resolution: Fluorinated phases, such as the Poroshell 120 PFP (Pentafluorophenyl), or phenyl-hexyl phases are highly recommended[2]. The rigid, planar PFP phase interacts differently with the sterically locked diequatorial cis conformation compared to the dynamic axial-equatorial trans conformation, maximizing the separation factor (


).

Q3: My GC-MS analysis shows poor recovery, peak tailing, and inconsistent quantification for 3,5-DMNP. How can I fix this? A3: N-nitrosamines are thermally labile. High temperatures in the GC inlet can cause the nitroso group to degrade prior to separation. Causality & Resolution: Lower your GC inlet temperature to 200°C and utilize an ultra-inert splitless liner to minimize active sites. For maximum trustworthiness and to bypass thermal degradation entirely, transition to an LC-HRMS (High-Resolution Mass Spectrometry) workflow using a Q-Exactive instrument, which provides superior selectivity for both GC-detectable and GC-undetectable nitrosamines[3].

Experimental Protocols: UHPLC-HRMS Workflow

The following protocol utilizes thermal coalescence and shape selectivity to achieve self-validating baseline resolution of 3,5-DMNP isomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 3,5-DMNP sample in a diluent of 5% Methanol / 95% Water to a final concentration of 10–50 µg/L. Spike the sample with NDMA-d6 or NDPA-d14 as an internal standard to ensure accurate quantification[3].

  • Column Installation: Install an Agilent InfinityLab Poroshell 120 PFP (100 × 4.6 mm, 2.7 µm) or a Waters XBridge Phenyl column[2].

  • Thermodynamic Control (Critical Step): Set the column oven temperature strictly to 40°C [2]. Do not bypass this step; failure to heat the column will result in rotameric peak splitting and integration failure.

  • Mobile Phase Configuration:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid[2].

    • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid[2].

  • Gradient Elution: Set the flow rate to 0.6 mL/min[2].

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 15.0 min: Ramp to 60% B

    • 15.0 – 20.0 min: Ramp to 95% B

  • HRMS Detection (Q-Exactive): Operate the mass spectrometer in positive Heated Electrospray Ionization (HESI) mode. Optimize the S-Lens RF level, spray voltage, and automatic gain control (AGC) target for the protonated molecular ion

    
     of 3,5-DMNP[3].
    
Self-Validating System Suitability Check

Before analyzing unknown samples, inject a mixed cis/trans standard. The system is validated for operation only if :

  • The resolution (

    
    ) between the cis and trans peaks is 
    
    
    
    .
  • The peak asymmetry factor (

    
    ) for both peaks is between 0.8 and 1.2.
    (Note: If 
    
    
    
    , verify that the column oven has fully equilibrated to 40°C to ensure complete rotamer coalescence).

Quantitative Data & Method Performance Summary

Parametercis-3,5-DMNPtrans-3,5-DMNP
Conformation Diequatorial (Sterically Locked)Axial-Equatorial (Degenerate)
Rotameric State (at 25°C) syn / anti (Splitting observed)syn / anti (Splitting observed)
Optimal Column Chemistry Poroshell 120 PFP / XBridge PhenylPoroshell 120 PFP / XBridge Phenyl
Resolution (

) Target
Baseline (

)
Baseline (

)
Detection Limit (LOD) 0.4 – 2.5 ng/L (HRMS)0.4 – 2.5 ng/L (HRMS)
Extraction Recovery 68% – 83% (Water Matrices)68% – 83% (Water Matrices)

Data synthesized from optimized LC-MS/MS and Q-Exactive HRMS validations[2],[3].

Chromatographic Separation Logic

Workflow A Sample Injection (3,5-DMNP Mixture) B Column Oven Heating (≥ 40°C) A->B C Rotamer Coalescence (syn/anti merge) B->C Thermal Energy D PFP Stationary Phase (Shape Selectivity) C->D E cis-Isomer Elution (Diequatorial) D->E Steric Discrimination F trans-Isomer Elution (Axial-Equatorial) D->F Steric Discrimination G HRMS Detection (Q-Exactive) E->G F->G

Workflow for resolving 3,5-DMNP isomers via thermal coalescence and PFP shape selectivity.

References

1.[1] Title: 3,5-Dimethyl-1-nitrosopiperidine | 78338-31-5 - Benchchem Source: benchchem.com URL: 2.[2] Title: HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España Source: docuchem.com URL: 3.[3] Title: Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods Source: rsc.org URL:

Sources

Technical Support Center: Optimizing Limit of Detection (LOD) for 3,5-Dimethyl-1-nitrosopiperidine (NDMP) Trace Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical analytical challenges associated with quantifying 3,5-Dimethyl-1-nitrosopiperidine (NDMP, CAS No. 78338-31-5) at ultra-trace levels. NDMP is a cyclic nitrosamine impurity requiring stringent regulatory control. Achieving sub-ppb limits of detection (LOD) requires a holistic, self-validating approach that harmonizes sample preparation, chromatographic resolution, and ionization efficiency.

Section 1: Troubleshooting Analytical Sensitivity & Ionization

Q: We are using Electrospray Ionization (ESI) for NDMP, but our baseline noise is too high to achieve an LOD below 10 ppb. What is the mechanistic cause, and how do we fix it?

A: The root cause of your high baseline noise is matrix suppression and background interference inherent to ESI when analyzing low-mass, relatively non-polar cyclic nitrosamines like NDMP (MW 142.20 g/mol ). ESI relies on liquid-phase ionization, making it highly susceptible to competition for charge from co-eluting Active Pharmaceutical Ingredients (APIs) or excipients.

The Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions (initiated by a corona discharge), which are significantly less prone to matrix suppression. Authoritative application data demonstrates that for low-mass nitrosamines, APCI can achieve an LOD of 5 pg/mL (or 5 ppb in matrix), consistently outperforming ESI .

Q: How should we optimize the Multiple Reaction Monitoring (MRM) transitions to ensure a self-validating detection system for NDMP?

A: A self-validating MRM system requires monitoring one quantifier transition and at least one qualifier transition to confirm peak purity via ion ratios. NDMP forms a stable protonated precursor ion


 at m/z 143.2.

Mechanism of Action: Optimizing the Collision Energy (CE) is critical. If the CE is too low, the precursor will not fragment efficiently; if too high, the product ions will undergo secondary fragmentation, reducing the signal. The primary fragmentation involves the loss of the nitroso group (-NO, 30 Da).

Section 2: Troubleshooting Chromatographic Resolution & Matrix Effects

Q: Our NDMP peak suffers from severe signal suppression when analyzing formulated drug products, even with APCI. How can we resolve this?

A: Even with APCI, massive amounts of co-eluting API can cause residual source contamination and localized vacuum degradation in the mass spectrometer.

The Solution: Implement a post-column diverter valve . You must establish baseline chromatographic resolution between the large API peak and the trace NDMP peak. Program the diverter valve to send the LC effluent to waste during the API elution window. Switch the valve inline to the mass spectrometer only during the specific retention time window of NDMP. This prevents source fouling and maintains long-term LOD stability.

Section 3: Troubleshooting Sample Preparation

Q: Liquid-Liquid Extraction (LLE) is yielding inconsistent recoveries (60-80%) for NDMP. What is the alternative?

A: NDMP's moderate lipophilicity and the presence of complex excipients often lead to emulsion formation during LLE, trapping the analyte and causing variable recovery.

The Solution: Transition to Solid Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balance (HLB) sorbent. SPE provides cleaner extracts and higher concentration factors, which are crucial for trace-level analysis . By loading a large volume of aqueous sample and eluting with a small volume of organic solvent, you can achieve a 25x concentration factor prior to injection.

Step-by-Step Methodologies

Protocol 1: Self-Validating SPE Workflow for NDMP

This protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to self-validate extraction efficiency and correct for matrix effects.

  • Sample Spiking: Spike 5 mL of the aqueous sample extract with 10 pg/mL of NDMP-d6 (Internal Standard).

  • Conditioning: Condition the HLB SPE cartridge with 2 mL of Methanol, followed by 2 mL of LC-MS grade water.

  • Loading: Load the 5 mL spiked sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water to remove polar excipients and salts without eluting NDMP.

  • Elution: Elute NDMP with 2 mL of 100% Methanol into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of initial mobile phase (e.g., 5% Methanol/95% Water with 0.1% Formic Acid) to achieve a 25x concentration factor.

Protocol 2: LC-APCI-MS/MS Optimization
  • Column Selection: Use a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm). The phenyl ring provides

    
     interactions that enhance the retention and separation of cyclic nitrosamines from the API.
    
  • Mobile Phase: Channel A: Water + 0.1% Formic Acid. Channel B: Methanol + 0.1% Formic Acid.

  • APCI Parameters: Set the Corona Discharge current to 4-5 µA. Optimize the vaporizer temperature to 350-400°C to ensure complete volatilization without thermal degradation of NDMP.

Quantitative Data Summaries

Table 1: Impact of Ionization Source on NDMP Detection Limits

Ionization ModeMechanismMatrix Suppression RiskTypical LOD (Matrix)Typical LOQ (Matrix)
ESI Liquid-phase charge competitionHigh10 - 15 ppb20 - 30 ppb
APCI Gas-phase corona dischargeLow2 - 5 ppb5 - 10 ppb

Table 2: Optimized MRM Parameters for NDMP (APCI Positive Mode)

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 143.298.11850
Qualifier 143.2113.11450
SIL-IS 149.2104.11850

Mechanistic Visualizations

G cluster_ESI Electrospray Ionization (ESI): High Matrix Suppression cluster_APCI Atmospheric Pressure Chemical Ionization (APCI): Low Matrix Suppression ESI_Droplet Liquid Droplet (API + NDMP) ESI_Compete Charge Competition API dominates charge ESI_Droplet->ESI_Compete ESI_Result Low NDMP Signal Poor LOD ESI_Compete->ESI_Result APCI_Gas Gas Phase Vaporization (API + NDMP) APCI_Corona Corona Discharge Ion-Molecule Reactions APCI_Gas->APCI_Corona APCI_Result High NDMP Signal Sub-ppb LOD APCI_Corona->APCI_Result

Mechanistic comparison of ESI vs. APCI ionization pathways and their impact on NDMP LOD.

G Start Sample Matrix (API + Trace NDMP) SPE Solid Phase Extraction (HLB) Concentration Factor: 25x Start->SPE LC UHPLC Separation (Phenyl-Hexyl Column) SPE->LC Valve Diverter Valve LC->Valve Waste Waste (API Elution Window) Valve->Waste API Peak APCI APCI Source (NDMP Elution Window) Valve->APCI NDMP Peak MSMS Tandem Mass Spectrometry MRM: 143.2 -> 98.1 APCI->MSMS

Self-validating trace analysis workflow for NDMP utilizing SPE, LC diverter valve, and APCI-MS/MS.

References

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Waters.com. URL:[Link]

  • Agilent Technologies. "Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ." Agilent.com. URL:[Link]

Technical Support Center: Troubleshooting 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 35DMNP-REC-001 Status: Active Priority: Critical (Regulatory Compliance) Assigned Specialist: Senior Application Scientist, Trace Analysis Division

Executive Summary: The "Invisible" Loss

Low recovery of 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) is rarely a result of a single catastrophic failure. Instead, it is typically a cumulative effect of three physicochemical factors: volatility during concentration , hydrophobic adsorption , and matrix-induced ionization suppression .

3,5-DMNP (CAS: 78338-31-5) is a semi-volatile, moderately lipophilic nitrosamine (LogP ~1.5). Unlike highly polar impurities, it partitions well into organic solvents, yet its recovery often drops below the regulatory threshold (70–130%) due to aggressive evaporation steps or improper solvent selection.

This guide provides a root-cause analysis and a validated recovery protocol.

Part 1: Diagnostic Decision Matrix

Before modifying your method, identify the specific bleed point in your workflow.

TroubleshootingLogic Start Start: Low Recovery (<70%) IS_Check Is Internal Standard (IS) Recovery also low? Start->IS_Check IS_Low YES: Physical Loss IS_Check->IS_Low IS_Normal NO: Matrix/Efficiency Issue IS_Check->IS_Normal Evap_Check Are you evaporating to dryness? IS_Low->Evap_Check Vol_Loss ROOT CAUSE: Volatility Loss Evap_Check->Vol_Loss Yes Adsorb_Loss ROOT CAUSE: Adsorption to Plastic/Glass Evap_Check->Adsorb_Loss No Suppress_Check Does signal increase with dilution? IS_Normal->Suppress_Check Ion_Suppress ROOT CAUSE: Ion Suppression (Matrix Effect) Suppress_Check->Ion_Suppress Yes Extract_Eff ROOT CAUSE: Poor Extraction Efficiency Suppress_Check->Extract_Eff No

Figure 1: Diagnostic logic tree for isolating the cause of low recovery.

Part 2: Critical Troubleshooting FAQs

Q1: I am using a nitrogen stream to concentrate my sample. Why is my recovery inconsistent?

The Issue: Volatility. While 3,5-DMNP is less volatile than NDMA, it still possesses significant vapor pressure. Evaporating to dryness—or even to a very low volume—under a high-flow nitrogen stream can strip the analyte along with the solvent.

The Fix:

  • Never evaporate to dryness. Stop when 200–500 µL of solvent remains.

  • Use a "Keeper" Solvent. Add 100 µL of a high-boiling solvent (e.g., DMSO or water, if compatible with analysis) prior to evaporation. This reduces the vapor pressure of the analyte as the bulk solvent is removed.

  • Temperature Control: Ensure the water bath does not exceed 35°C.

Q2: My Internal Standard (IS) recovery is good, but the analyte recovery is low. What is happening?

The Issue: Matrix Suppression (Ion Suppression).[1] If you are using LC-MS/MS, co-eluting matrix components (phospholipids, excipients) may be suppressing the ionization of 3,5-DMNP while affecting the IS differently (especially if the IS is not a stable isotopically labeled analog of 3,5-DMNP itself).

The Fix:

  • Switch IS: Use N-nitrosopiperidine-d4 or a direct analog if 3,5-DMNP-d is unavailable.

  • Improve Cleanup: Implement a Solid Phase Extraction (SPE) step using a polymeric reversed-phase sorbent (e.g., HLB) to remove matrix interferences.

  • Dilute and Shoot: If sensitivity permits, dilute the final extract 1:5 or 1:10. If the calculated concentration increases upon dilution, you have suppression.

Q3: Can I use plastic tubes for extraction?

The Issue: Adsorption. Nitrosamines are lipophilic. 3,5-DMNP (LogP ~1.5) can adsorb onto polypropylene (PP) tubes or PTFE filters, especially in aqueous solutions or low-concentration standards.

The Fix:

  • Glassware Only: Use silanized amber glass vials for all extraction and storage steps.

  • Filter Selection: Use Regenerated Cellulose (RC) or PVDF filters. Avoid Nylon or PTFE unless validated.

Part 3: Validated Extraction Protocol (Liquid-Liquid Extraction)

This protocol is designed to minimize volatility loss and maximize extraction efficiency from solid drug products.

Materials Required
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM provides higher recovery for nitrosamines but requires careful handling.

  • Internal Standard: N-nitrosopiperidine-d4 (10 µg/mL in Methanol).

  • Glassware: Amber glass centrifuge tubes (screw cap with Teflon liner).

Step-by-Step Workflow
  • Sample Weighing: Weigh 100–500 mg of pulverized drug product into a 15 mL amber glass tube.

  • Dissolution/Dispersion: Add 5 mL of 0.1 N HCl . Vortex for 2 minutes to dissolve the API and release the nitrosamine.

    • Why Acid? Acidifying ensures any residual amines are protonated (staying in the water phase), while the neutral nitrosamine (3,5-DMNP) remains extractable.

  • IS Addition: Spike 20 µL of Internal Standard solution. Vortex briefly.

  • Extraction: Add 5 mL of Dichloromethane (DCM) .

  • Agitation: Shake mechanically for 15 minutes (do not just vortex; ensure phase equilibrium).

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a clean amber vial.

  • Repeat (Optional): For difficult matrices, repeat steps 4–7 and combine extracts.

  • Concentration (CRITICAL STEP):

    • Place under a gentle stream of nitrogen at 30°C .

    • STOP evaporation when volume reaches ~0.5 mL.

    • Reconstitute to 1 mL with Mobile Phase A (if using LC) or inject directly (if using GC).

Data: Solvent Efficiency Comparison
SolventRecovery (%)Volatility RiskMatrix CleanupRecommendation
Dichloromethane (DCM) 92 - 98% ModerateHighPreferred
MTBE85 - 90%HighModerateAlternative
Ethyl Acetate75 - 85%ModerateLow (Pulls polar matrix)Not Recommended
Hexane< 40%HighVery HighAvoid (Too non-polar)

Part 4: Mechanism of Failure Visualization

Understanding where the molecule goes is key to fixing the recovery.

ExtractionPathways Sample Sample Matrix (Tablet/API) Aqueous Aqueous Phase (Acidic pH) Sample->Aqueous Dissolution Organic Organic Phase (DCM) Aqueous->Organic Partitioning (LogP 1.5) Evap Evaporation Step Organic->Evap Loss_Ads LOSS: Adsorption (If plastic used) Organic->Loss_Ads Contact Time Final Final Vial Evap->Final Concentration Loss_Vol LOSS: Volatilization (If dried completely) Evap->Loss_Vol Heat/N2 Flow

Figure 2: Mass transfer and potential loss points during extraction.

References

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-nitrosopiperidine (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • Ripollés, C., et al. (2020). "Analytical strategies for the determination of nitrosamines in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference for nitrosamine extraction methodologies).

Sources

Navigating the Stability of 3,5-Dimethyl-1-nitrosopiperidine Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3,5-Dimethyl-1-nitrosopiperidine analytical standards. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your standards in solution. This resource is structured to address the specific challenges you may encounter during your experimental work, moving beyond a simple checklist to explain the "why" behind each recommendation.

Troubleshooting Guide: Unraveling Degradation Issues

This section addresses common problems encountered with 3,5-Dimethyl-1-nitrosopiperidine standards, providing explanations and actionable solutions.

Q1: I've observed a consistent decrease in the concentration of my 3,5-Dimethyl-1-nitrosopiperidine working standard over a short period. What are the likely causes?

A decrease in concentration is a clear indicator of degradation. Several factors, often acting in concert, can contribute to the breakdown of nitrosamine standards in solution. The primary culprits are light, temperature, pH, and the chemical environment of your solvent.

  • Photodegradation: Nitrosamines, including 3,5-Dimethyl-1-nitrosopiperidine, are known to be sensitive to light, particularly ultraviolet (UV) radiation. Exposure to light can induce the homolytic cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation of the parent molecule. This process can be accelerated in the presence of acidic conditions[1].

  • Thermal Degradation: Elevated temperatures can promote the thermal decomposition of nitrosamines. While 3,5-Dimethyl-1-nitrosopiperidine is relatively stable at refrigerated temperatures, prolonged exposure to ambient or higher temperatures will accelerate its degradation. The rate of thermal decomposition is often compound-specific and follows Arrhenius kinetics, meaning the degradation rate increases exponentially with temperature[2][3][4].

  • pH-Mediated Hydrolysis: The stability of nitrosamines in aqueous or protic solutions is significantly influenced by pH. While generally more stable in neutral to slightly alkaline conditions, acidic environments can catalyze both formation and degradation reactions[5][6][7][8][9]. For instance, very low pH can lead to the protonation of the nitroso group, making the N-N bond more susceptible to cleavage.

  • Solvent Reactivity and Impurities: The choice of solvent is critical. While high-purity solvents like methanol, acetonitrile, and dichloromethane are commonly recommended for preparing nitrosamine standards, impurities within these solvents can initiate degradation. Trace amounts of acids, bases, or oxidizing agents can significantly impact the stability of your standard. Always use high-purity, HPLC, or MS-grade solvents[10][11].

Q2: My chromatograms are showing unexpected peaks that are not present in a freshly prepared standard. What could these be?

The appearance of new peaks is a classic sign of degradation, where the parent 3,5-Dimethyl-1-nitrosopiperidine molecule is breaking down into other compounds. The identity of these degradation products can provide clues about the degradation pathway.

Common degradation products of nitrosamines can include the corresponding secondary amine (3,5-dimethylpiperidine in this case) and various oxidized or rearranged products. For example, photodegradation can lead to the formation of the aminium radical, which can then participate in a variety of subsequent reactions[1].

To identify these unknown peaks, a mass spectrometer (MS) detector is invaluable. By examining the mass-to-charge ratio (m/z) of the new peaks, you can often deduce their molecular weights and propose potential structures.

Q3: How can I design a robust experiment to assess the stability of my 3,5-Dimethyl-1-nitrosopiperidine standard solution?

A well-designed stability study is essential for understanding the shelf-life of your standard solutions under your specific laboratory conditions. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing (ICH Q1A(R2)) that can be adapted for analytical standards[1][12][13][14][15].

Here is a general protocol for a forced degradation study, which is a type of stability study designed to intentionally degrade the standard to identify potential degradation products and validate the stability-indicating nature of your analytical method[16][17][18].

  • Preparation of Stock Solution: Prepare a stock solution of 3,5-Dimethyl-1-nitrosopiperidine in a high-purity solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each stress condition. Use amber vials or wrap clear vials in aluminum foil for all conditions to prevent photodegradation, except for the photostability test.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a vial of the stock solution in a photostability chamber with a controlled light source (e.g., option 2 in ICH Q1B, which specifies an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial (time 0) analysis serves as the baseline.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for your analytical method (e.g., LC-MS/MS or GC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the time 0 sample. Calculate the percentage degradation of 3,5-Dimethyl-1-nitrosopiperidine and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound[1].

DegradationPathway cluster_0 Photodegradation A 3,5-Dimethyl-1-nitrosopiperidine B [Excited State] A->B hν (Light) C 3,5-Dimethylpiperidyl Radical + Nitric Oxide Radical B->C N-N Bond Cleavage D Further Degradation Products C->D

Caption: Simplified photodegradation pathway of 3,5-Dimethyl-1-nitrosopiperidine.

By understanding the factors that influence the stability of 3,5-Dimethyl-1-nitrosopiperidine and implementing the best practices outlined in this guide, you can ensure the accuracy and reliability of your analytical results. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • PharmaRegulatory.in. (2025, December 18). Stability Testing Requirements as per ICH Q1A Guidelines – pharmaceutical industry regulatory affairs. Retrieved from [Link]

  • European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, September). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • StabilityHub. (2025, August 10). Stability Testing Challenges for N-Nitrosamine Impurities. Retrieved from [Link]

  • EFPIA. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, March 3). Nitrosamine Testing in Combination Drug Products: Managing Multiple APIs. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved from [Link]

  • Premier Consulting. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Synchemia. (2023, February 28). CERTIFICATE OF ANALYSIS Product Name: N-Nitrosopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). cis-3,5-Dimethyl-1-nitrosopiperidine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, December 9). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • Fine, N. A., & Rochelle, G. T. (2012). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia, 23, 25-33.
  • Organic Process Research & Development. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]

  • De Mey, E., et al. (2014). A study of the effects of pH and water activity on the N-nitrosopiperidine formation in a protein-based liquid system. Food and Bioprocess Technology, 7(10), 2978-2985.
  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • U.S. Food and Drug Administration. (n.d.). Stability BUDs: Science and Guidance Parts 1 and 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,5-DIME-N-NITROSOPIPERIDINE. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2023, November 10). Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Tuoda Industry Limited. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of arylnitramines. Retrieved from [Link]

  • Investigation on kinetics and mechanism of thermal decomposition of N, N-dinitropiperazine. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Current Opinion in Environmental Science & Health. (n.d.). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short. Retrieved from [Link]

  • Barbosa, F. S., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research, 4(1), 12-17.
  • The Scientific World Journal. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). pH Effect on Nitrosamine Precursor Removal by Activated Carbon Adsorption. Retrieved from [Link]

  • Artigo. (2023, May 10). prediction of anti-diabetic alogliptin stability by isothermal studies. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis. Retrieved from [Link]

  • MDPI. (2023, October 20). Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mobile Phase pH for 3,5-Dimethyl-1-nitrosopiperidine Retention

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic retention of 3,5-Dimethyl-1-nitrosopiperidine. We will explore the causal relationships between mobile phase pH, analyte ionization, and retention behavior in reversed-phase HPLC, providing actionable troubleshooting advice and validated experimental protocols.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the retention of ionizable analytes like 3,5-Dimethyl-1-nitrosopiperidine.

Q1: Why is mobile phase pH the most critical parameter for retaining 3,5-Dimethyl-1-nitrosopiperidine?

A: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their polarity. 3,5-Dimethyl-1-nitrosopiperidine, containing a piperidine ring, is a weak base. The pH of the mobile phase dictates whether the secondary amine in the ring structure is in its neutral (non-ionized) form or its protonated (ionized, cationic) form.

  • Non-ionized (High pH): The molecule is less polar and more hydrophobic. This increases its affinity for the non-polar stationary phase (e.g., C18), resulting in stronger retention and a longer retention time.

  • Ionized (Low pH): The molecule carries a positive charge, making it more polar and more soluble in the mobile phase. This reduces its interaction with the stationary phase, leading to weaker retention and a shorter retention time.[1][2][3]

Controlling the pH, therefore, gives you direct control over the retention of this compound.[4]

Q2: What is pKa and how does it apply to my analyte?

A: The pKa is the pH at which an ionizable compound exists as a 50:50 mixture of its ionized and non-ionized forms. For a basic compound like 3,5-Dimethyl-1-nitrosopiperidine, the relevant pKa is that of its conjugate acid. The pKa of the parent compound, 3,5-dimethylpiperidine, is approximately 10.5.[5] The addition of the electron-withdrawing nitroso group will slightly lower this pKa, but it will remain in the basic range.

This pKa value is the inflection point for retention. Operating at a mobile phase pH near the pKa can lead to poor reproducibility and split or broad peaks, as small shifts in pH can cause large changes in retention.[1][2] A general rule for robust methods is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]

Q3: What are the risks of operating at very high or very low pH?

A: While adjusting pH is a powerful tool, it must be done within the stability limits of your HPLC column. Most conventional silica-based columns are stable only within a pH range of 2 to 8.[6][7][8][9]

  • High pH (>8): Can cause the silica backbone of the stationary phase to dissolve, leading to a loss of bonded phase, reduced performance, and irreversible column damage.[6][10]

  • Low pH (<2): Can hydrolyze and cleave the bonded phase (e.g., the C18 chains) from the silica surface, also causing a loss of retention and performance.[6]

Always consult your column's specific documentation. Modern, hybrid-particle, or specially-bonded columns may offer an extended pH range (e.g., 1-12).[6][10]

Troubleshooting Guide: Common Retention Issues

This section provides direct answers to specific problems encountered during method development.

Problem: "My peak for 3,5-Dimethyl-1-nitrosopiperidine elutes at or near the void volume (very low retention)."
  • Cause: This is a classic symptom of the analyte being in its fully protonated (ionized) state. Your mobile phase pH is too low (acidic), making the compound highly polar and poorly retained on a reversed-phase column.

  • Solution: Increase the mobile phase pH to suppress the ionization of the piperidine nitrogen. By shifting the pH to a more basic value (e.g., pH 7 or higher, column permitting), you will neutralize the amine, making the molecule more hydrophobic and significantly increasing its retention time.[3][11] A systematic pH scouting study (see protocol below) is the most effective way to find the optimal pH.

Problem: "I'm seeing a broad, tailing, or split peak for my analyte."
  • Cause 1: Mobile phase pH is too close to the analyte's pKa. When the pH is within about 1.5 units of the pKa, the analyte exists as a mixture of ionized and non-ionized forms, which can lead to poor peak shapes.

  • Solution 1: Adjust the pH to be at least 2 units away from the pKa. For 3,5-Dimethyl-1-nitrosopiperidine, this means working at a high pH (e.g., >9, if your column is stable) to ensure it is fully in its neutral form, or at a low pH (e.g., <4) to ensure it is fully protonated, though the latter will result in low retention.

  • Cause 2: Secondary interactions with the column. Residual, acidic silanol groups on the silica surface of the stationary phase can interact with the basic analyte, causing peak tailing. This effect is most pronounced at mid-range pH (e.g., pH 4-7) where silanols are ionized and the analyte is protonated.

  • Solution 2: Increase the mobile phase pH. At higher pH, the analyte is neutral and less likely to interact with silanols. Alternatively, using a high-purity, end-capped column can minimize the number of available silanol groups.

Problem: "My retention times are drifting and not reproducible between runs."
  • Cause: Your mobile phase is likely unbuffered or poorly buffered. The pH of a simple water/organic solvent mixture is not stable and can be affected by the dissolution of atmospheric CO₂ or the properties of the sample itself.[12]

  • Solution: Incorporate a suitable buffer into the aqueous portion of your mobile phase. A buffer resists changes in pH, ensuring consistent analyte ionization and, therefore, reproducible retention times.[12][13] Choose a buffer with a pKa value within +/- 1 unit of your target mobile phase pH for maximum buffering capacity.[12]

Data & Visualization

Analyte Ionization and Retention Behavior

The relationship between mobile phase pH, the ionization state of 3,5-Dimethyl-1-nitrosopiperidine, and its expected retention on a C18 column is summarized below.

Mobile Phase pH RangeAnalyte State (Relative to pKa ≈ 9.5-10.5)Expected RetentionPotential Issues
pH < 7.5 Fully Protonated (Ionized, Cationic)Very LowPoor retention, analyte may elute in void volume.
pH 8.0 - 11.0 Partially/Fully Deprotonated (Mixed State)Intermediate to High (and changing rapidly)Poor peak shape, poor reproducibility if pH is not well-buffered.
pH > 11.5 (with compatible column)Fully Deprotonated (Neutral)MaximumImproved peak shape and high retention. Requires a high-pH stable column.
Chemical Equilibrium Diagram

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) protonated Protonated (Ionized) More Polar Low Retention neutral Neutral (Non-ionized) Less Polar High Retention protonated->neutral Increase pH neutral->protonated Decrease pH

Caption: Ionization equilibrium of 3,5-Dimethyl-1-nitrosopiperidine.

Experimental Protocols & Workflows

Protocol: Mobile Phase pH Scouting Study

This protocol outlines a systematic approach to determine the optimal mobile phase pH for retaining 3,5-Dimethyl-1-nitrosopiperidine.

Objective: To map the retention time of the analyte as a function of mobile phase pH and identify a pH that provides adequate retention and good peak shape.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (use a pH-stable column if exploring pH > 8)

  • 3,5-Dimethyl-1-nitrosopiperidine standard

  • HPLC-grade water, acetonitrile (ACN), or methanol (MeOH)

  • Buffer reagents (e.g., ammonium formate, ammonium acetate, ammonium bicarbonate)

  • Acids/bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

Procedure:

  • Prepare Aqueous Buffer Stocks (e.g., 20 mM):

    • pH 3.0: Dissolve ammonium formate in water and adjust pH to 3.0 with formic acid.

    • pH 5.0: Dissolve ammonium acetate in water and adjust pH to 5.0 with acetic acid.

    • pH 7.0: Use a phosphate buffer (if using UV detection) or simply use HPLC-grade water (note: unbuffered).

    • pH 10.0: (Requires a pH-stable column) Dissolve ammonium bicarbonate in water and adjust pH to 10.0 with ammonium hydroxide.

    • Note: Always measure the pH of the aqueous buffer before mixing it with the organic solvent.[7]

  • Prepare Mobile Phases: For each pH point, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., 50:50 Water:ACN). Filter all mobile phases through a 0.45 µm filter.[9]

  • Set Up HPLC Method:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 230 nm) or MS.

    • Run Time: Sufficient to elute the analyte at the highest expected retention (e.g., 15-20 minutes).

  • Execute the Study:

    • Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes.

    • Inject the standard solution in triplicate.

    • Repeat for each subsequent pH, ensuring thorough column equilibration between each pH change.

  • Analyze Results:

    • Plot the retention time (RT) of 3,5-Dimethyl-1-nitrosopiperidine versus the mobile phase pH.

    • Examine the peak shape (asymmetry, width) at each pH.

    • Select the pH that provides a retention factor (k') greater than 2, good peak shape, and lies on a flatter region of the RT vs. pH curve for method robustness.

pH Optimization Workflow Diagram

G start Start: Poor Retention or Peak Shape check_pka Is analyte basic (ionizable)? (3,5-Dimethyl-1-nitrosopiperidine is basic) start->check_pka is_basic Yes check_pka->is_basic Yes not_basic No (Not applicable) check_pka->not_basic scout_ph Perform pH Scouting Study (e.g., pH 3, 5, 7, 10) is_basic->scout_ph analyze Analyze Results: Plot Retention Time vs. pH scout_ph->analyze eval_retention Is k' > 2? analyze->eval_retention eval_retention->scout_ph No, Increase pH Range eval_shape Is peak shape acceptable? eval_retention->eval_shape Yes eval_shape->scout_ph No, Adjust pH away from pKa optimize_org Fine-tune % Organic for optimal retention eval_shape->optimize_org Yes end End: Robust Method Achieved optimize_org->end

Caption: Decision workflow for optimizing mobile phase pH.

References

  • Scharlab S.L. (2025, May 26). Tips for Caring HPLC Columns. Scharlab Filipinas. Available from: [Link]

  • YMC. General HPLC Column Care. YMC. Available from: [Link]

  • ResearchGate. Physicochemical properties of common N-nitrosamines. ResearchGate. Available from: [Link]

  • YMC America. Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. YMC America. Available from: [Link]

  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • KNAUER. Column care and use - Silica based phases. KNAUER. Available from: [Link]

  • Analytics-Shop. How to maintain, regenerate and store HPLC columns correctly. Analytics-Shop. Available from: [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. Available from: [Link]

  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex. Available from: [Link]

  • SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis. RSC Publishing.
  • ResearchGate. Physicochemical properties of eight N-Nitrosamines. ResearchGate. Available from: [Link]

  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Institute of Environmental Health Sciences.
  • MDPI. (2022, November 4).
  • Veeprho. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Veeprho. Available from: [Link]

  • Agilent Technologies. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. Available from: [Link]

  • American Chemical Society. (2025, August 21). Occurrence, chemistry, and a pharmaceutical case study – analytical method development for trace analysis of N-nitrosamine impurity in the API. ACS Fall 2025.
  • ResearchGate. Physico-chemical properties of the studied N-nitrosamines. ResearchGate. Available from: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available from: [Link]

  • Farmacia. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Farmacia.
  • Global Substance Registration System. 3,5-DIMETHYL-N-NITROSOPIPERIDINE. Available from: [Link]

  • PubChem. (2026, January 18). cis-3,5-Dimethyl-1-nitrosopiperidine. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 3,5-Dimethyl-1-nitrosopiperidine in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist

Welcome to the Technical Support Center. When analyzing N-nitrosamines like 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) via High-Performance Liquid Chromatography (HPLC), achieving a perfectly symmetrical Gaussian peak is a common hurdle. Nitrosamines are notoriously prone to peak tailing, which compromises resolution, limits of quantitation (LOQ), and overall method reliability[1].

As an application scientist, I approach chromatographic troubleshooting not by guessing, but by systematically isolating variables. Peak tailing is rarely a random artifact; it is the physical manifestation of multiple retention mechanisms occurring simultaneously[2]. This guide provides the mechanistic causality behind 3,5-DMNP peak distortion and delivers self-validating protocols to resolve it.

Diagnostic Logic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing for 3,5-DMNP CheckVol Inject smaller volume & weaker solvent Start->CheckVol IsBetter1 Peak shape improved? CheckVol->IsBetter1 SolventIssue Root Cause: Sample Solvent Mismatch IsBetter1->SolventIssue Yes CheckpH Lower mobile phase pH to ~3.0 or use buffer IsBetter1->CheckpH No IsBetter2 Peak shape improved? CheckpH->IsBetter2 SilanolIssue Root Cause: Secondary Silanol Interactions IsBetter2->SilanolIssue Yes CheckDeadVol Bypass column with zero-dead-volume union IsBetter2->CheckDeadVol No DeadVolIssue Root Cause: Extra-Column Dead Volume CheckDeadVol->DeadVolIssue

Diagnostic workflow for isolating HPLC peak tailing causes in nitrosamine analysis.

Frequently Asked Questions (Mechanistic Deep Dive)

Q1: Why does 3,5-Dimethyl-1-nitrosopiperidine exhibit peak tailing even on modern C18 columns? A: The root cause lies in the electrophilic character of the nitroso group (-N=O)[3]. While 3,5-DMNP is generally neutral, the highly polarized oxygen atom acts as a strong hydrogen bond acceptor. In traditional reversed-phase C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[1]. These free silanols are acidic and act as potent hydrogen bond donors. When 3,5-DMNP travels through the column, it experiences both non-specific hydrophobic retention (via the dimethylpiperidine ring) and localized polar interactions (via the nitroso group binding to silanols)[4]. This dual-retention mechanism causes the trailing edge of the peak to elute slower than the bulk of the analyte, resulting in an asymmetric tail[2].

Q2: Could the peak distortion be related to the compound's stereochemistry rather than the column? A: Yes, this is a critical and often overlooked factor. The planarity of the N-N=O group introduces a significant energy barrier to rotation around the N-N bond[3]. This restricted rotation leads to the existence of syn and anti rotamers with respect to the piperidine ring. If the rate of interconversion between these rotamers is similar to the chromatographic timescale at your operating temperature, you will observe peak broadening, tailing, or even peak splitting. Scientist's Tip (Self-Validation): To validate if the tailing is rotamer-induced, increase the column compartment temperature (e.g., from 25°C to 45°C). Higher temperatures accelerate rotamer interconversion. If the peak sharpens into a single symmetrical Gaussian shape, stereochemical dynamics were the culprit.

Q3: How do I differentiate between silanol-induced tailing and sample solvent mismatch? A: Sample solvent mismatch (injecting a sample dissolved in a solvent stronger than the mobile phase) typically causes peak fronting or broad tailing for early-eluting peaks[5]. Silanol interactions consistently cause tailing across the chromatogram, particularly for polar analytes[4]. Scientist's Tip (Self-Validation): Inject your sample dissolved in 100% initial mobile phase. If the tailing disappears, it was a solvent mismatch. If the tailing persists, the issue is stationary phase interaction or extra-column volume[6].

Q4: What column chemistry is optimal for mitigating these secondary interactions? A: Standard C18 phases often lack the necessary shielding. I recommend transitioning to an endcapped, polar-embedded column, or a highly inert pentafluorophenyl (F5) stationary phase[4][7]. Polar-embedded phases provide a layer of shielding that prevents the nitroso group from reaching residual silanols. F5 columns offer orthogonal retention mechanisms (dipole-dipole and π-π interactions) that provide excellent retention of polar nitrosamines while maintaining sharp peak shapes[7].

Quantitative Data: Impact of Chromatographic Parameters on 3,5-DMNP Peak Shape

To illustrate the causality of these adjustments, the following table summarizes the impact of various parameters on the USP Tailing Factor (


) of 3,5-DMNP. An ideal 

is 1.0; values

indicate significant tailing[4].
Parameter AdjustedSub-Optimal ConditionOptimized ConditionUSP Tailing Factor (Sub-Optimal)USP Tailing Factor (Optimized)Resolution Status
Mobile Phase pH pH 7.0 (Unbuffered)pH 3.0 (0.1% Formic Acid)2.351.15Resolved (Silanols protonated)
Column Chemistry Standard C18 (Un-endcapped)Core-Shell F5 (Pentafluorophenyl)1.851.08Resolved (Secondary interactions shielded)
Column Temperature 20°C45°C1.60 (Shoulder present)1.12Resolved (Rotamer interconversion accelerated)
Injection Solvent 100% Acetonitrile100% Initial Mobile Phase1.951.20Resolved (Band broadening eliminated)
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: To neutralize acidic silanol groups on the silica surface, thereby eliminating secondary hydrogen-bonding interactions with the nitroso group[2].

  • Prepare Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water. Add Formic Acid dropwise until the concentration reaches 0.1% v/v (approx. pH 2.7 - 3.0)[6].

  • Prepare Organic Phase (Mobile Phase B): Use HPLC-grade Methanol or Acetonitrile. (Note: Methanol often provides better peak shape for nitrosamines due to its protic nature, which can competitively hydrogen-bond with silanols)[4].

  • Equilibrate System: Flush the column with the acidified mobile phase for at least 10 column volumes to ensure complete protonation of the stationary phase silanols (

    
    ).
    
  • Execute Run & Validate: Inject the 3,5-DMNP standard. Calculate the USP Tailing Factor at 5% peak height. If

    
    , the secondary interactions have been successfully suppressed.
    
Protocol 2: Extra-Column Volume Diagnosis

Objective: To systematically rule out instrument hardware as the source of peak dispersion and tailing[6].

  • Remove the Analytical Column: Disconnect the HPLC column from the system.

  • Install Zero-Dead-Volume Union: Connect the injector outlet directly to the detector inlet tubing using a zero-dead-volume (ZDV) union.

  • Adjust Flow Rate: Reduce the flow rate to 0.1 mL/min to prevent over-pressuring the detector flow cell.

  • Inject Tracer: Inject 1 µL of a highly detectable, non-retained standard (e.g., caffeine or uracil).

  • Analyze the Peak: The resulting peak should be a perfectly symmetrical, needle-thin spike. If the peak exhibits tailing (

    
    ) without the column installed, the root cause is extra-column volume.
    
  • Corrective Action: Replace the tubing between the injector and detector with the shortest possible length of narrow internal diameter (0.005") PEEK tubing[4][6].

References
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Troubleshooting Poor Peak Shape: A Complete Workflow Source: ALWSCI URL: [Link]

  • Title: LC-MS/MS method for the quantitation of eight nitrosamine compounds Source: Phenomenex (Technical Note) URL: [Link]

Sources

Technical Support Center: Ion Suppression in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Ion Suppression in LC-MS Detection of Nitrosamines Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Severity: High (Critical for Regulatory Compliance) Scope: LC-MS/MS, HRMS, NDMA, NDEA, NDSRIs

Executive Summary: The "Invisible" Sensitivity Killer

In the ultra-trace analysis of nitrosamines (often requiring LOQs < 26.5 ng/day), ion suppression is the primary cause of false negatives and method validation failures. Unlike chemical noise, which raises the baseline, ion suppression invisibly reduces your analyte signal, often leading to under-quantification or complete peak loss.

This guide provides field-proven diagnostic workflows and mitigation strategies, moving beyond generic advice to the mechanistic causality required for robust method development.

Module 1: Diagnosis & Validation

Q: How do I definitively confirm ion suppression is affecting my nitrosamine limits of quantitation (LOQ)?

The Senior Scientist’s Insight: Do not rely solely on spike-recovery experiments. Spike recovery gives you a "net" result (Extraction Efficiency × Matrix Effect). You can have 100% recovery where poor extraction (50%) is masked by ion enhancement (200%). The only way to isolate ion suppression is to map the ionization environment of your source during the chromatographic run.

Protocol A: Post-Column Infusion (PCI) Profiling

This is the "gold standard" qualitative diagnostic. It creates a visual map of the suppression zones caused by your sample matrix.

Experimental Setup:

  • Infusion: Prepare a standard solution of the target nitrosamine (e.g., NDMA) at ~100x the LOQ. Load this into a syringe pump.

  • Tee-Junction: Connect the syringe pump and the LC column effluent to a PEEK tee-junction before the Mass Spectrometer inlet.

  • Flow Rates: Set the syringe pump to a low flow (e.g., 10-20 µL/min) to maintain a steady background signal without diluting the LC flow significantly.

  • Injection: Inject a blank matrix extract (e.g., extracted Metformin drug substance) via the LC.

  • Analysis: Monitor the MRM transition of the infused nitrosamine.

Interpretation:

  • Stable Baseline: No matrix effect.

  • Negative Peak (Dip): Ion suppression. If this dip aligns with your nitrosamine's retention time, your method is compromised.

  • Positive Peak: Ion enhancement.

::: dot

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Syringe Syringe Pump (Nitrosamine Std) Syringe->Tee MS Mass Spectrometer (Source) Tee->MS Waste Waste MS->Waste

::: Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.[1]

Protocol B: Matrix Factor (MF) Calculation

For quantitative validation (as required by FDA/EMA), you must calculate the Matrix Factor.

Formula:



Acceptance Criteria:

  • MF = 1: No effect.

  • MF < 1: Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1: Enhancement.

  • IS-Normalized MF: The Matrix Factor of the analyte divided by the Matrix Factor of the Internal Standard (SIL-IS). This should ideally be close to 1.0 .

Module 2: Source Selection (ESI vs. APCI)

Q: Should I use ESI or APCI for nitrosamine analysis?

The Senior Scientist’s Insight: While Electrospray Ionization (ESI) is the default for most LC-MS work, APCI (Atmospheric Pressure Chemical Ionization) is often superior for small, volatile nitrosamines like NDMA, NDEA, and NDPA.

The Mechanism:

  • ESI (Liquid Phase Competition): ESI relies on the evaporation of charged droplets. Co-eluting matrix components (salts, high-concentration API) compete for surface charge on these droplets. If the API is in excess, it "steals" the charge, suppressing the nitrosamine signal.

  • APCI (Gas Phase Ionization): APCI vaporizes the eluent before ionization occurs via a corona discharge. This gas-phase reaction is less susceptible to competition from non-volatile salts and matrix components, making it more robust for "dirty" samples.

Decision Matrix:

FeatureAPCI ESI
Primary Target Small, non-polar/volatile (NDMA, NDEA, NDBA)Complex, polar, thermally labile (NDSRIs)
Matrix Tolerance High (Gas phase ionization)Low (Liquid phase charge competition)
Sensitivity Excellent for small nitrosaminesVariable; often requires cleaner samples
Thermal Stability Requires heat (vaporization)Good for heat-sensitive compounds

Recommendation: Start with APCI for the standard "Group of 7" small nitrosamines. Switch to ESI only if analyzing large, complex Nitrosamine Drug Substance Related Impurities (NDSRIs) that degrade at high temperatures or do not ionize well in APCI.

Module 3: Mitigation Strategies

Q: I have confirmed suppression at my analyte's retention time. How do I fix it?

Strategy 1: The Divert Valve (Critical) Never spray the bulk API into your MS source.

  • Action: Program the divert valve to send flow to Waste during the API elution window.

  • Why: Even if the API doesn't co-elute exactly with the nitrosamine, contaminating the source cone/shield with mg-levels of API causes long-term signal drift and "charging" effects that suppress subsequent peaks.

Strategy 2: Chromatographic Resolution Move the analyte away from the suppression zone.

  • Action: Change the stationary phase selectivity.

  • Example: If using a C18 column and NDMA co-elutes with a polar matrix peak, switch to a Biphenyl or Fluorophenyl column. These phases offer "orthogonal" selectivity (pi-pi interactions) that can shift aromatic nitrosamines or matrix components differently than C18.

Strategy 3: Sample Preparation (SPE vs. LLE) Protein precipitation (PPT) is rarely sufficient for trace nitrosamine analysis because it leaves phospholipids and salts in the extract.

MethodEffectivenessNotes
Liquid-Liquid Extraction (LLE) HighExcellent for extracting non-polar nitrosamines from aqueous drug formulations. Removes salts effectively.[2]
Solid Phase Extraction (SPE) Very HighUse Polymeric Reversed-Phase (HLB) or Mixed-Mode Anion Exchange to remove phospholipids.
Carbon Clean-up HighActivated carbon is highly specific for nitrosamines but can suffer from irreversible adsorption (low recovery). Use with caution.

::: dot

Mitigation_Workflow Start Suppression Detected Step1 Check Retention Time (RT) of Suppression vs Analyte Start->Step1 Decision Does Analyte Co-elute with Suppression Zone? Step1->Decision Yes Yes Decision->Yes Co-elution No No (General Signal Loss) Decision->No Source Fouling Action1 Modify Chromatography (Biphenyl/Phenyl-Hexyl Column) Yes->Action1 Action3 Improve Sample Prep (SPE/LLE to remove matrix) Yes->Action3 Action2 Switch Ion Source (Try APCI) No->Action2 Action4 Use Divert Valve (Protect Source from API) No->Action4

::: Figure 2: Logic flow for selecting the correct mitigation strategy based on suppression characteristics.

Module 4: Quantification & Internal Standards

Q: Can I use an external calibration curve?

The Senior Scientist’s Insight: For trace analysis in complex matrices, no . You must use Stable Isotope Labeled Internal Standards (SIL-IS) .

Why? A Deuterated (d6-NDMA) or Carbon-13 labeled internal standard has virtually the same chemical properties and retention time as the analyte.

  • It experiences the exact same ion suppression.

  • It experiences the exact same extraction loss.

Protocol:

  • Spike the SIL-IS into samples before any extraction step.

  • Calculate the Response Ratio (Area Analyte / Area IS).

  • Even if the signal is suppressed by 50%, the ratio remains constant because both numerator and denominator are suppressed equally.

Warning: Deuterium exchange can occur in acidic conditions. Ensure your SIL-IS is stable in your extraction solvent. 13C-labeled standards are preferred if available.

References

  • US Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[3][4][5] Provides the regulatory framework and validated procedures for nitrosamine analysis.[6][7][8][9][10] Link

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). Outlines acceptable intake limits and risk assessment strategies. Link

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Describes the advantages of APCI and specific MS tuning for nitrosamines. Link

  • Chambers, E. et al.Systematic Development of a Method for the Determination of N-Nitrosamines in Drug Substances. Journal of Chromatography A.
  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). European regulatory perspective on matrix effects and limits. Link

Sources

Strategies for removing 3,5-Dimethyl-1-nitrosopiperidine contamination in lab equipment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the decontamination strategies for 3,5-Dimethyl-1-nitrosopiperidine (DMNP) . This content is structured for analytical chemists and lab managers requiring immediate, high-integrity remediation protocols.

Subject: Removal of 3,5-Dimethyl-1-nitrosopiperidine (CAS: 78338-31-5) Severity Level: Critical (Genotoxic Impurity/Cohort of Concern) Applicability: Analytical Instrumentation (LC-MS/MS), Glassware, Benchtop Surfaces

Executive Summary: The Nature of the Contaminant

3,5-Dimethyl-1-nitrosopiperidine (DMNP) is a nitrosamine impurity often encountered during the synthesis of APIs containing piperidine rings or as a degradation product. Unlike simple N-nitrosodimethylamine (NDMA), DMNP possesses significant lipophilicity due to the dimethyl-substituted piperidine ring.

  • Key Challenge: It adheres tenaciously to hydrophobic surfaces (PTFE tubing, pump seals, polymeric septa).

  • Destruction Mechanism: The N-N=O bond is the target. It can be cleaved via UV photolysis (254 nm) or chemical denitrosation (acid-catalyzed cleavage).

  • Solubility Profile: Poorly soluble in water; highly soluble in Dichloromethane (DCM), Methanol (MeOH), and Acetonitrile (ACN).

Critical Decontamination Workflows

Select your contamination source below to view the validated protocol.

Workflow A: Hard Surfaces (Glassware & Stainless Steel)

Objective: Complete chemical destruction of DMNP residues. Mechanism: Acid-catalyzed denitrosation using HBr/Acetic Acid (The "Loeppky" Method).

WARNING: This procedure generates NOx gases and bromine vapors. Perform strictly in a fume hood.

Protocol:

  • Preparation: Prepare a 1:1 mixture of Hydrobromic Acid (48% HBr) and Glacial Acetic Acid .

  • Soak: Submerge glassware or apply solution to stainless steel surfaces.

    • Contact Time: Minimum 30 minutes.

  • Quench: Carefully dilute the acid mixture into a large volume of ice water. Neutralize with Sodium Bicarbonate (

    
    ) until effervescence stops.
    
  • Rinse: Triple rinse with Acetone (to remove organic residues) followed by Deionized Water.

  • Verification: Swab surface and analyze via LC-MS/MS (Limit of Detection < 1 ng/mL).

Workflow B: LC-MS/MS System Remediation

Objective: Remove "Ghost Peaks" and carryover without damaging sensitive instrument components. Mechanism: Solubility-based elution and surface desorption. Do NOT use HBr in HPLC systems.

The "Magic" Wash Solvent: For DMNP, standard needle washes are often insufficient. Use the following cocktail:

  • Composition: 40% Acetonitrile / 40% Isopropanol / 20% Acetone.

  • Why: Isopropanol solubilizes the lipophilic piperidine ring; Acetone disrupts strong surface adsorption; Acetonitrile matches common mobile phases.

Step-by-Step Flush Protocol:

  • Needle Wash: Replace autosampler needle wash with the mixture above. Perform 10x priming cycles.

  • Injector Purge: Switch the injection valve to "Bypass" mode. Pump 100% Isopropanol at 0.5 mL/min for 60 minutes.

  • Column Protection: Remove the analytical column. Install a union connector.

  • System Passivation: Flush the entire flow path (Pump A & B) with Methanol containing 0.1% Formic Acid at high flow (e.g., 2 mL/min) for 4 hours.

    • Note: The acid helps protonate the amine if the nitroso group degrades, preventing re-adsorption.

Workflow C: Polymers & Consumables

Protocol: Disposal. DMNP permeates porous polymers (PTFE, PEEK, Tygon).

  • Action: Immediately discard contaminated PEEK tubing, rotor seals, and plastic solvent reservoirs. Do not attempt to clean.

Decision Logic & Troubleshooting

The following diagrams illustrate the decision process for decontamination and specific troubleshooting for LC-MS ghost peaks.

Diagram 1: Decontamination Strategy Map

DecontaminationStrategy Start Contamination Detected (DMNP) SurfaceType Identify Surface Material Start->SurfaceType GlassMetal Glass / Stainless Steel SurfaceType->GlassMetal Polymer Polymers (PEEK/PTFE) Soft Tubing SurfaceType->Polymer Instrument LC-MS/MS Flow Path SurfaceType->Instrument ActionChem Chemical Destruction (HBr/HOAc 1:1) GlassMetal->ActionChem Oxidation Resistant ActionDispose DISCARD IMMEDIATELY (Irreversible Absorption) Polymer->ActionDispose Porous Material ActionFlush Solvent Flush Cycle (IPA/Acetone/ACN) Instrument->ActionFlush Protect Seals UVStep Secondary Step: UV Irradiation (254nm) ActionChem->UVStep

Caption: Decision tree for selecting the appropriate decontamination protocol based on material compatibility.

Diagram 2: LC-MS Ghost Peak Troubleshooting

GhostPeakLogic Issue Ghost Peak Detected (MRM for DMNP) Step1 Run 0-Volume Injection (Gradient Only) Issue->Step1 Decision1 Peak Present? Step1->Decision1 SourceMobile Source: Mobile Phase or Pump Mixer Decision1->SourceMobile Yes SourceInjector Source: Injector/Needle Decision1->SourceInjector No ActionMobile Replace Solvents & Clean Aqueous Bottle SourceMobile->ActionMobile Step2 Run Solvent Blank (Vial Injection) SourceInjector->Step2 ActionInjector Change Needle Wash to 40:40:20 Mix Decision2 Peak Present? Step2->Decision2 Decision2->ActionInjector No (Carryover confirmed) SourceVial Source: Vial Septa or Contaminated Solvent Decision2->SourceVial Yes ActionVial Use Pre-Slit PTFE Septa Check Solvent Grade SourceVial->ActionVial

Caption: Logical isolation steps to distinguish between mobile phase contamination, injector carryover, and vial leaching.

Comparative Data: Solubility & Degradation

Table 1: Solvent Effectiveness for DMNP Removal

SolventSolubility RatingApplication Notes
Water PoorIneffective for cleaning. Causes precipitation/adsorption.
Methanol GoodStandard mobile phase. Good for general flushing.
Acetonitrile ExcellentPreferred for LC lines. High elution strength.
Dichloromethane Superior Best for glassware pre-rinse. Incompatible with PEEK/HPLC.
IPA/Acetone Mix Very GoodBest "safe" cocktail for HPLC injectors to remove sticky residues.

Table 2: Degradation Methods

MethodEfficacyMechanismSafety Risk
HBr / Acetic Acid 100% Denitrosation (Cleaves N-NO)High (Corrosive/Toxic Vapors)
UV Light (254 nm) HighPhotolytic CleavageModerate (Eye/Skin UV exposure)
Hypochlorite (Bleach) Low/RiskyOxidationCan form Chloramines (Secondary contaminants)

Frequently Asked Questions (FAQ)

Q1: Can I use standard laboratory bleach to degrade DMNP? A: No. While bleach is an oxidizer, the reaction with nitrosamines can be unpredictable and slow. More critically, bleach can react with other amines in your waste stream to form new chloramines or nitrosamines. Stick to the HBr/Acetic acid method for destruction or UV photolysis.

Q2: I see DMNP peaks in my blank injections even after flushing. Why? A: Check your vial septa . DMNP is volatile and lipophilic. If you are using standard rubber/silicone septa without a high-quality PTFE facing, the septum itself may be absorbing DMNP from the lab air or previous injections and leaching it back into your needle. Switch to pre-slit, bonded PTFE/Silicone septa immediately.

Q3: How do I validate that the equipment is clean? A: You must perform a "Swab Recovery" study.

  • Swab a defined area (

    
     cm) with a swab wetted in Methanol.
    
  • Extract the swab in 1 mL Methanol.

  • Analyze via LC-MS/MS.[1]

  • The result must be below the calculated Safety Concern Threshold (SCT), typically

    
     ng/swab depending on your specific toxicity limits.
    

Q4: Is DMNP light sensitive? A: Yes. Nitrosamines degrade under UV light. However, ambient lab light is insufficient for rapid decontamination. You must use a dedicated UV reactor (254 nm) or store samples in amber glassware to prevent uncontrolled degradation that compromises analytical results.

References

  • U.S. Environmental Protection Agency (EPA). "Method 607 - Nitrosamines by Gas Chromatography." EPA CWA Methods. [Link]

  • Loeppky, R. N., et al. "The Specificity of the Release of Nitrite from N-Nitrosamines by Hydrobromic Acid." Analytical Letters, Vol 4, Issue 6. [Link]

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS: Controlling Nitrosamines." Waters Application Notes. [Link]

  • Occupational Safety and Health Administration (OSHA). "N-Nitrosopiperidine Safety Data & Properties." OSHA Occupational Chemical Database. [Link]

  • National Institutes of Health (NIH). "3,5-Dimethyl-1-nitrosopiperidine - PubChem Compound Summary." PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mutagenicity of 3,5-Dimethyl-1-nitrosopiperidine and N-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mutagenic potential of N-nitrosopiperidine (NPIP), a well-characterized carcinogen, and its derivative, 3,5-Dimethyl-1-nitrosopiperidine. By examining the structural differences, metabolic activation pathways, and supporting experimental data, this document serves as a critical resource for understanding the structure-activity relationships that govern the genotoxicity of this class of N-nitrosamines.

Introduction: The Central Role of Metabolic Activation

N-nitrosamines are a significant class of chemical compounds recognized for their potent carcinogenic and mutagenic properties.[1][2] Their presence as impurities in pharmaceuticals has led to widespread regulatory scrutiny and product recalls, demanding robust methods for risk assessment.[3] A key principle of their toxicology is that most are not directly mutagenic. Instead, they require metabolic activation by host enzymes to be converted into reactive electrophilic intermediates that can damage DNA.[1][4]

This guide focuses on two structurally related compounds: the parent molecule, N-nitrosopiperidine (NPIP), and its derivative, 3,5-Dimethyl-1-nitrosopiperidine. The fundamental question we address is how the addition of two methyl groups at the 3 and 5 positions of the piperidine ring alters the compound's mutagenic and carcinogenic profile compared to the unsubstituted parent compound.

The Mechanism of Action: α-Hydroxylation as the Critical Initiating Step

The mutagenicity of NPIP and its derivatives is contingent upon a specific metabolic process known as α-hydroxylation.[5] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver but also present in other tissues like the nasal mucosa and esophagus.[6]

The process unfolds as follows:

  • Enzymatic Attack: A CYP enzyme hydroxylates a carbon atom immediately adjacent (in the α-position) to the nitroso group.[7]

  • Formation of an Unstable Intermediate: This creates an unstable α-hydroxy-nitrosamine.

  • Spontaneous Decomposition: The intermediate spontaneously decomposes, breaking the ring structure.

  • Generation of an Electrophile: This decomposition yields a highly reactive electrophilic species (a diazonium ion).[7]

  • DNA Adduct Formation: This electrophile readily attacks nucleophilic sites on DNA bases, forming covalent DNA adducts. These adducts, if not repaired by cellular mechanisms, can lead to mispairing during DNA replication, causing permanent mutations and initiating the process of carcinogenesis.[4]

The efficiency of this initial α-hydroxylation step is a primary determinant of a nitrosamine's mutagenic potency. Structural features that hinder or facilitate this enzymatic reaction can dramatically alter the compound's toxicity.[8]

G cluster_0 Cellular Environment Nitrosamine N-Nitrosopiperidine (Pro-mutagen) CYP450 Cytochrome P450 Enzymes (e.g., P450 2A) Nitrosamine->CYP450 α-Hydroxylation Intermediate α-Hydroxy-nitrosopiperidine (Unstable Intermediate) Electrophile Electrophilic Diazonium Ion (Reactive Species) Intermediate->Electrophile Spontaneous Decomposition DNA Nuclear DNA Electrophile->DNA Alkylation Adduct DNA Adducts DNA->Adduct Mutation Gene Mutation Adduct->Mutation During DNA Replication

Fig. 1: Metabolic activation pathway of N-nitrosopiperidines.

Comparative Mutagenicity and Carcinogenicity

Experimental evidence from a variety of test systems, including bacterial assays, Drosophila, and rodent carcinogenicity studies, allows for a direct comparison of these two compounds.

N-Nitrosopiperidine (NPIP)

NPIP is a well-established and potent mutagen and carcinogen.[6][9] It consistently tests positive in mutagenicity assays when a system for metabolic activation is included. For instance, it is effective at inducing lethal mutations in Drosophila melanogaster.[9][10] Its carcinogenicity is particularly noted in the esophagus and nasal cavity of rats.[6] The metabolic activation of NPIP is efficiently catalyzed by several CYP enzymes, with P450 2A3 being identified as playing a key role.[6]

3,5-Dimethyl-1-nitrosopiperidine

The addition of methyl groups at the 3 and 5 positions (β-carbons) does not eliminate mutagenic activity. Studies have shown that 3,5-dimethyl-NP is mutagenic in Saccharomyces cerevisiae when metabolic activation with rat-liver microsomes is provided.[11] However, its carcinogenic potency appears to be lower than that of the parent NPIP. A comparative study in F344 rats, where both isomers (cis- and trans-) of N-nitroso-3,5-dimethylpiperidine were administered in drinking water, concluded that the 3,5-dimethyl derivative is a less potent carcinogen than nitrosopiperidine .[12]

The Decisive Role of Substitution Position

The location of methyl groups on the piperidine ring is critical. It is well-documented that methylation at the α-carbons (the 2 and 6 positions) significantly reduces or completely eliminates mutagenic activity.[9][11][10] This is because the methyl groups sterically hinder the essential α-hydroxylation by CYP enzymes.

In contrast, methylation at the β (3,5) or γ (4) positions does not block this critical metabolic step. Both 3-methyl-NP and 4-methyl-NP are also found to be mutagenic.[11] While 3,5-dimethyl substitution still permits metabolic activation, the reduced carcinogenic potency compared to NPIP suggests that the methyl groups may alter the rate or efficiency of the enzymatic conversion, potentially by subtly changing the molecule's fit within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the comparative experimental data on the mutagenicity and carcinogenicity of NPIP and its methylated derivatives.

CompoundTest SystemMetabolic ActivationResultKey FindingReference
N-Nitrosopiperidine (NPIP) Drosophila melanogasterRequired (in vivo)PositiveEffective in inducing lethal mutations.[9][10]
Saccharomyces cerevisiaeRequired (S9 Mix)PositiveMutagenic with metabolic activation.[11]
F344 RatsRequired (in vivo)PositivePotent carcinogen, especially in the esophagus.[6][12]
3,5-Dimethyl-1-nitrosopiperidine Saccharomyces cerevisiaeRequired (S9 Mix)PositiveMutagenic with metabolic activation.[11]
F344 RatsRequired (in vivo)PositiveCarcinogenic, but less potent than NPIP.[12]
2,6-Dimethyl-1-nitrosopiperidine Drosophila melanogasterRequired (in vivo)NegativeMethylation at α-carbons eliminates mutagenic activity.[9][10]
Saccharomyces cerevisiaeRequired (S9 Mix)NegativeNot a mutagen, even with metabolic activation.[11]

Experimental Protocol: The Enhanced Ames Test for Nitrosamines

The bacterial reverse mutation assay, or Ames test, is the gold-standard in vitro method for detecting mutagenic potential.[3][13] For nitrosamines, standard protocols have sometimes shown a lack of sensitivity, leading to the development and recommendation of "Enhanced Ames Test" (EAT) protocols.[14][15][16]

Principle of the Assay

The Ames test uses several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine.[13] These strains cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. Because nitrosamines require metabolic activation, the test must be performed with and without an external metabolic system, typically a liver extract from induced rats or hamsters (S9 mix).[13][14]

G cluster_workflow Ames Test Workflow for Nitrosamines A 1. Preparation - Histidine-dependent bacterial strains - Test compound (e.g., 3,5-Dimethyl-NPIP) - S9 metabolic activation mix B 2. Pre-incubation (30 min) Combine bacteria, S9 mix, and test compound in a test tube. Enhances metabolic activation. A->B C 3. Plating Mix with top agar and pour onto minimal glucose agar plates (histidine-deficient). B->C D 4. Incubation Incubate plates at 37°C for 48-72 hours. C->D E 5. Analysis Count revertant colonies. A significant, dose-dependent increase over the negative control indicates a positive (mutagenic) result. D->E

Fig. 2: Workflow of the Enhanced Ames Test (Pre-incubation Method).
Step-by-Step Methodology (Enhanced Pre-incubation Method)
  • Preparation of Reagents:

    • Bacterial Strains: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA100, TA1535).

    • Test Compound: Prepare a dilution series of 3,5-Dimethyl-1-nitrosopiperidine and N-nitrosopiperidine in a suitable solvent (e.g., water or DMSO).

    • S9 Mix: Prepare the S9 mix on the day of the experiment. For enhanced sensitivity with nitrosamines, use of S9 from hamsters induced with phenobarbital/β-naphthoflavone is recommended, often at a higher concentration (e.g., 30%) than the standard 10%.[14]

  • Pre-incubation:

    • In a sterile test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for activated tests) or buffer (for non-activated tests), and 0.1 mL of the test compound dilution.

    • Include a vehicle control (solvent only) and a known positive control for each condition.

    • Incubate the mixture in a shaking water bath at 37°C for 30 minutes. This pre-incubation step maximizes the interaction between the compound, the metabolic enzymes, and the bacteria, increasing sensitivity.[17]

  • Plating:

    • After incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube.

    • Briefly vortex and immediately pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation:

    • Allow the top agar to solidify.

    • Invert the plates and incubate them at 37°C for 48 to 72 hours.

  • Scoring and Interpretation:

    • Count the number of visible revertant colonies on each plate.

    • A positive result is concluded if the test compound induces a dose-related increase in the mean number of revertants per plate, typically at least a two-fold increase over the solvent control.

Conclusion and Expert Insights

The comparative analysis of 3,5-Dimethyl-1-nitrosopiperidine and N-nitrosopiperidine provides a clear illustration of structure-activity relationships in nitrosamine mutagenicity.

  • N-Nitrosopiperidine (NPIP) is a potent mutagen and carcinogen, a fact well-supported by extensive data. Its toxicity is driven by efficient metabolic activation via α-hydroxylation.

  • 3,5-Dimethyl-1-nitrosopiperidine is also mutagenic, as it retains the unsubstituted α-carbons necessary for metabolic activation. However, available data indicates it is a less potent carcinogen than its parent compound, NPIP.[12] The methyl groups at the β-positions likely modulate—but do not prevent—the critical enzymatic activation step.

This distinction is crucial for risk assessment. While both compounds require careful handling and are considered mutagenic hazards, the data supports a higher level of concern for NPIP. For drug development professionals, this underscores the necessity of evaluating not just the presence of a nitrosamine structural alert, but also the specific substitution patterns that govern its ultimate toxicological potential. The use of sensitive, optimized protocols like the Enhanced Ames Test is essential for accurately characterizing this risk.

References

  • Nix, C. E., Brewen, B., Wilkerson, R., Lijinsky, W., & Epler, J. L. (1979). Effects of N-nitrosopiperidine substitutions on mutagenicity in Drosophila melanogaster. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 67(1), 27-38. [Link]

  • Mori, Y., Yamazaki, H., Toyoshi, K., Emi, Y., Uchida, K., Tsutsumi, M., & Konishi, Y. (1987). Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. Carcinogenesis, 8(11), 1691-1695. [Link]

  • McCoy, G. D., DeMarco, G. J., & Chen, C. B. (2003). Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology, 16(10), 1257-1264. [Link]

  • Larimer, F. W., Ramey, D. W., Lijinsky, W., & Epler, J. L. (1978). Mutagenicity of methylated N-nitrosopiperidines in Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 57(2), 155-161. [Link]

  • Nix, C. E., Brewen, B., Wilkerson, R., Lijinsky, W., & Epler, J. L. (1979). Effects of N-Nitrosopiperidine substitutions on mutagenicity in Drosophila melanogaster. Mutation Research, 67, 27-38. [Link]

  • IPHASE Biosciences. (2025, March 11). Ames Test for N-Nitrosamines: Assessing Mutagenicity. [Link]

  • Patnaik, S., & Spratt, T. E. (2004). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 75-84. [Link]

  • McCoy, G. D., DeMarco, G. J., & Chen, C. B. (2003). Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes. Chemical Research in Toxicology, 16(10), 1257-1264. [Link]

  • McCoy, G. D., DeMarco, G. J., & Chen, C. B. (2003). Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology, 16(10), 1257-1264. [Link]

  • Instem. (2025, May 19). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. [Link]

  • Li, X. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines and NDSRIs. HESI. [Link]

  • Trejo-Martin, A., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503666. [Link]

  • GenEvolutioN. (2025, November 21). Enhanced Ames test: a new era in nitrosamine genotoxicity assessment. [Link]

  • White, P. A., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(4), 163-178. [Link]

  • McCoy, G. D., & Chen, C. B. (2003). Comparative metabolism of N- nitrosopiperidine and N- nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis, 24(5), 857-864. [Link]

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989-991. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Ponting, D. J., & Foster, M. D. (2023). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. Research Square. [Link]

  • Patel, B. D., et al. (2022). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis, 12(2), 94-101. [Link]

  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. [Link]

  • Arcos, J. C., & Argus, M. F. (1981). Comparative Mutagenicity of Dimethylnitrosamine and Diethylnitrosamine. R Discovery. [Link]

Sources

Establishing the Limit of Quantitation for 3,5-Dimethyl-1-nitrosopiperidine in Pharmaceuticals: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1] Effective control of these impurities necessitates highly sensitive and robust analytical methods capable of accurately quantifying them at trace levels. This guide provides a comprehensive comparison of two primary analytical techniques for establishing the Limit of Quantitation (LOQ) of 3,5-Dimethyl-1-nitrosopiperidine, a specific nitrosamine of concern.

We will explore the underlying principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and comparative performance data. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable analytical strategy for their specific needs.

The Criticality of a Well-Defined Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[2] Establishing a robust LOQ is not merely a technical exercise; it is a critical component of ensuring patient safety and regulatory compliance. For nitrosamine impurities, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent acceptable intake (AI) limits.[1] The analytical methods employed for monitoring these impurities must have an LOQ that is sufficiently below these regulatory thresholds.[3]

The choice of an analytical method and the subsequent validation of its LOQ are pivotal decisions in the drug development and manufacturing process. A well-defined LOQ provides confidence in the reported results, enabling manufacturers to make informed decisions regarding process control, batch release, and risk assessment.

Comparative Overview of Analytical Techniques

The two most prevalent and powerful techniques for the trace-level quantification of nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited to different analytical challenges.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile nitrosamines.[1]Ideal for volatile and semi-volatile nitrosamines.[4]
Sensitivity Generally offers very high sensitivity, often in the low ng/mL to pg/mL range.[5]High sensitivity, particularly with a triple quadrupole mass spectrometer (GC-MS/MS).[4]
Selectivity Excellent selectivity due to the combination of chromatographic separation and two stages of mass analysis (MRM).High selectivity, especially in MS/MS mode, which minimizes matrix interference.
Sample Preparation Often requires liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.[2]Can utilize headspace injection for volatile analytes, simplifying sample preparation. Liquid injection is also common.[4]
Potential Issues Matrix effects (ion suppression or enhancement) can impact accuracy and require careful management.[2]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes.

Experimental Protocols for LOQ Establishment

The following sections provide detailed, step-by-step protocols for establishing the LOQ for 3,5-Dimethyl-1-nitrosopiperidine using LC-MS/MS and GC-MS. These protocols are based on established methodologies for nitrosamine analysis and are adaptable to specific laboratory instrumentation and sample matrices.

I. LC-MS/MS Methodology

LC-MS/MS is often considered the gold standard for nitrosamine analysis due to its high sensitivity and specificity.[5]

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation & LOQ Confirmation prep1 Prepare Stock Solution of 3,5-Dimethyl-1-nitrosopiperidine prep2 Prepare Spiking Solutions at Concentrations around Expected LOQ prep1->prep2 prep3 Spike Blank Matrix with Decreasing Concentrations prep2->prep3 prep4 Perform Sample Extraction (e.g., LLE or SPE) prep3->prep4 analysis1 Inject Prepared Samples into LC-MS/MS System prep4->analysis1 analysis2 Acquire Data in Multiple Reaction Monitoring (MRM) Mode analysis1->analysis2 eval1 Determine Signal-to-Noise Ratio (S/N) for each Concentration analysis2->eval1 eval2 Identify Concentration with S/N ≥ 10 eval1->eval2 eval3 Assess Precision (%RSD) and Accuracy (%Recovery) at this Level eval2->eval3 eval4 Confirm LOQ based on Acceptable Validation Criteria eval3->eval4 cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_eval Data Evaluation & LOQ Confirmation prep1 Prepare Stock Solution of 3,5-Dimethyl-1-nitrosopiperidine prep2 Prepare Spiking Solutions at Concentrations around Expected LOQ prep1->prep2 prep3 Spike Blank Matrix in Headspace Vials prep2->prep3 analysis1 Incubate Vials in Headspace Autosampler prep3->analysis1 analysis2 Inject Headspace Vapor into GC-MS System analysis1->analysis2 analysis3 Acquire Data in Selected Ion Monitoring (SIM) or MRM Mode analysis2->analysis3 eval1 Determine Signal-to-Noise Ratio (S/N) for each Concentration analysis3->eval1 eval2 Identify Concentration with S/N ≥ 10 eval1->eval2 eval3 Assess Precision (%RSD) and Accuracy (%Recovery) at this Level eval2->eval3 eval4 Confirm LOQ based on Acceptable Validation Criteria eval3->eval4

Caption: Workflow for establishing the LOQ of 3,5-Dimethyl-1-nitrosopiperidine using GC-MS.

  • Preparation of Standard Solutions:

    • Follow the same procedure as for the LC-MS/MS method to prepare stock and working standard solutions.

  • Sample Preparation (Illustrative Example using Headspace):

    • Accurately weigh a representative amount of the pharmaceutical product into a headspace vial.

    • Add a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) and the internal standard solution.

    • Seal the vial immediately.

  • GC-MS Instrumental Conditions:

    • GC System: Gas chromatograph with a headspace autosampler.

    • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm). [1] * Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature program to ensure the separation of 3,5-Dimethyl-1-nitrosopiperidine from other volatile components.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Source: Electron Ionization (EI) at 70 eV. [1] * Detection Mode: Selected Ion Monitoring (SIM) for single quadrupole or Multiple Reaction Monitoring (MRM) for triple quadrupole.

  • LOQ Determination:

    • Prepare a series of spiked blank matrix samples in headspace vials at concentrations around the anticipated LOQ.

    • Analyze these samples using the optimized GC-MS method and determine the S/N ratio for each concentration.

    • Establish the LOQ as the concentration with an S/N ratio of at least 10. [2] * Confirm the LOQ by evaluating precision and accuracy through multiple replicate preparations (n≥6) at this concentration. The acceptance criteria are typically the same as for LC-MS/MS (≤ 20% RSD for precision and 80-120% for accuracy). [2]

Performance Data Comparison

The following table presents hypothetical but realistic performance data for the two techniques in the analysis of 3,5-Dimethyl-1-nitrosopiperidine. Actual performance will vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterLC-MS/MSGC-MS/MS
Limit of Quantitation (LOQ) 0.05 - 1.0 ng/mL0.1 - 5.0 ng/mL
Precision at LOQ (%RSD) < 15%< 20%
Accuracy at LOQ (% Recovery) 90 - 110%85 - 115%
Linearity (r²) > 0.995> 0.99
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes

Conclusion: Selecting the Appropriate Methodology

Both LC-MS/MS and GC-MS are highly capable techniques for establishing a low and reliable LOQ for 3,5-Dimethyl-1-nitrosopiperidine in pharmaceutical products.

  • LC-MS/MS is generally the method of choice for its versatility in handling a broader range of nitrosamines, including those that are non-volatile or thermally labile, and often provides superior sensitivity.

  • GC-MS , particularly with headspace sampling, can be a more straightforward and less labor-intensive option for volatile analytes like 3,5-Dimethyl-1-nitrosopiperidine, provided the sample matrix is amenable.

The ultimate decision should be based on a comprehensive risk assessment, the specific physicochemical properties of the drug substance and product, the required level of sensitivity, and the instrumentation available in the laboratory. Regardless of the chosen technique, a thorough method validation in accordance with ICH Q2(R2) guidelines is essential to ensure the reliability of the data and compliance with global regulatory expectations. [5]

References

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Retrieved from [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. Retrieved from [Link]

  • Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. (2025, December 22). Retrieved from [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. (2025, July 1). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. (2021, February 19). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Phenomenex. Retrieved from [Link]

  • Quantitative Estimation of Some Volatile N-Nitrosamines in Tobacco Smoke Using Validated GC-MS Method. Asian Journal of Chemistry. Retrieved from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]

  • Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. Eurofins. Retrieved from [Link]

  • Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). Molecules. Retrieved from [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022, July 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020, June 27). Journal of Food and Drug Analysis. Retrieved from [Link]

  • FDA LC-MS-MS Method for the Determination of NDMA. (2019, October 17). MAC-MOD Analytical. Retrieved from [Link]

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2020, March 26). Canadian Journal of Chemistry. Retrieved from [Link]

  • Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. (2019, October 23). Chemisches und Veterinäruntersuchungsamt Karlsruhe. Retrieved from [Link]

  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent. Retrieved from [Link]

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A Guide to Establishing Analytical Accord: An Inter-laboratory Comparison of 3,5-Dimethyl-1-nitrosopiperidine Measurement Accuracy

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of pharmaceutical safety is one of constant vigilance, with an ever-increasing focus on the detection and quantification of potentially mutagenic impurities. Among these, N-nitrosamines have garnered significant regulatory and scientific attention. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for a specific, yet important, nitrosamine: 3,5-Dimethyl-1-nitrosopiperidine.

This document is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It moves beyond a simple recitation of methods to provide a rationale for experimental design, a blueprint for establishing cross-laboratory proficiency, and a self-validating system for ensuring the accuracy and reliability of analytical data.

The Analyte in Focus: 3,5-Dimethyl-1-nitrosopiperidine

3,5-Dimethyl-1-nitrosopiperidine is a nitrosamine that can theoretically form from the nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine.[1] Its presence as a potential impurity in pharmaceutical products necessitates the development of robust and sensitive analytical methods for its detection and quantification.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC7H14N2O[2]
Molecular Weight142.2 g/mol [2]

The accurate measurement of this compound at trace levels is critical for patient safety and regulatory compliance.[3] This guide outlines a pathway to achieving consensus in its measurement across different laboratories.

Designing a Robust Inter-laboratory Comparison Study

An inter-laboratory study is essential for evaluating the reproducibility and transferability of an analytical method.[4] The primary goal is to determine the level of agreement between different laboratories when analyzing identical samples. A well-designed study will not only assess the performance of the analytical method but also identify potential sources of variability.[5]

The following diagram illustrates the logical workflow for a comprehensive inter-laboratory comparison study for 3,5-Dimethyl-1-nitrosopiperidine.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Scope P2 Select Participating Laboratories P1->P2 P3 Prepare and Validate Homogeneous Study Samples P2->P3 P4 Develop and Distribute Standardized Protocol P3->P4 E1 Sample Receipt and Storage P4->E1 E2 Execution of Analytical Method E1->E2 E3 Data Acquisition and Initial Processing E2->E3 A1 Centralized Data Collection E3->A1 A2 Statistical Analysis (e.g., ANOVA, Z-scores) A1->A2 A3 Evaluation of Method Performance Parameters A2->A3 A4 Issuance of Final Report and Recommendations A3->A4

Caption: Workflow for an inter-laboratory comparison study.

Recommended Analytical Methodologies

The detection of nitrosamines at trace levels requires highly sensitive and specific analytical techniques.[6] The two most prevalent and suitable methods for the analysis of 3,5-Dimethyl-1-nitrosopiperidine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred technique due to its high sensitivity, selectivity, and applicability to a wide range of analytes and matrices.

Principle: The sample extract is injected into a liquid chromatograph, where 3,5-Dimethyl-1-nitrosopiperidine is separated from other components in the sample matrix. The analyte then enters a tandem mass spectrometer, where it is ionized, and specific precursor and product ions are monitored for unambiguous identification and quantification.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SP1 Weigh Sample SP2 Add Internal Standard SP1->SP2 SP3 Extraction (LLE or SPE) SP2->SP3 SP4 Evaporation and Reconstitution SP3->SP4 LC HPLC Separation SP4->LC MS1 Ionization (e.g., ESI+) LC->MS1 MS2 Precursor Ion Selection MS1->MS2 MS3 Collision-Induced Dissociation MS2->MS3 MS4 Product Ion Monitoring MS3->MS4 DA1 Peak Integration MS4->DA1 DA2 Calibration Curve Generation DA1->DA2 DA3 Quantification DA2->DA3

Caption: Typical analytical workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the nature of 3,5-Dimethyl-1-nitrosopiperidine, GC-MS represents a viable and robust analytical option.

Principle: The sample extract is injected into a gas chromatograph, where the analyte is vaporized and separated in a capillary column. The separated compound then enters the mass spectrometer for detection and quantification. A highly specific detector for nitrosamines, the Thermal Energy Analyzer (TEA), can also be used.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 3,5-Dimethyl-1-nitrosopiperidine.

Protocol 1: LC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 100 mg of the drug substance or product into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of a suitable solvent (e.g., 1% formic acid in water).

  • Spike with a known amount of a suitable internal standard (e.g., 3,5-Dimethyl-1-nitrosopiperidine-d14, if available, or another deuterated nitrosamine).

  • Vortex for 5 minutes to dissolve the sample.

  • Add 5 mL of dichloromethane and vortex vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the lower organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of dichloromethane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of a 3,5-Dimethyl-1-nitrosopiperidine standard. A hypothetical transition would be based on the precursor ion [M+H]+ and a characteristic product ion.

Protocol 2: GC-MS Method

1. Sample Preparation (Solid-Phase Extraction)

  • Prepare the sample solution as described in the LC-MS/MS sample preparation (steps 1-4).

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample solution onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of dichloromethane.

  • Evaporate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for 3,5-Dimethyl-1-nitrosopiperidine.

Data Presentation and Comparison

For an inter-laboratory study, the data should be collected and presented in a standardized format to facilitate comparison. The following table provides a template for summarizing the key performance parameters from each participating laboratory.

Table 1: Hypothetical Inter-Laboratory Comparison Data for 3,5-Dimethyl-1-nitrosopiperidine

ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
MethodLC-MS/MSGC-MSLC-MS/MSLC-MS/MS-
Limit of Detection (LOD) (ng/mL)0.050.10.040.03≤ 0.1 ng/mL
Limit of Quantitation (LOQ) (ng/mL)0.150.30.120.1≤ 0.3 ng/mL
Accuracy (% Recovery)98.5102.399.1100.580-120%
Precision (RSD %)2.13.51.81.5≤ 15%
Linearity (R²)0.99950.99890.99980.9999≥ 0.995
Z-Score*-0.51.2-0.20.8-2.0 to +2.0

*Z-scores are calculated based on the consensus mean from all participating laboratories and are used to assess the proficiency of each laboratory's measurements.

Conclusion

Achieving accurate and reproducible measurements of 3,5-Dimethyl-1-nitrosopiperidine across different laboratories is a testament to the robustness of the analytical methods and the proficiency of the analysts. This guide provides a comprehensive framework for establishing such a consensus. By adhering to validated protocols, participating in well-designed inter-laboratory comparisons, and fostering a culture of scientific rigor, the pharmaceutical industry can ensure the safety and quality of its products. The principles and methodologies outlined herein serve as a foundation for building confidence in the analytical data that underpins critical decision-making in drug development and manufacturing.

References

  • Experimental design of an interlaboratory study for trace metal analysis of liquid fluids - NASA Technical Reports Server (NTRS). (2025, July 15). Retrieved from [Link]

  • cis-3,5-Dimethyl-1-nitrosopiperidine. (2026, January 18). PubChem. Retrieved from [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Analytical Procedures and Validation_Specificity parameter requirment. (2025, June 26). Nitrosamines Exchange. Retrieved from [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). PMC. Retrieved from [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). Organic Process Research & Development. Retrieved from [Link]

  • NIOSH Method 2522: Nitrosamines. (n.d.). Retrieved from [Link]

  • Crossover inter-laboratory study design to evaluate intra- and inter-laboratory variability of participants. (n.d.). ResearchGate. Retrieved from [Link]

  • Interlaboratory evaluation of trace element determination in workplace air filter samples by inductively coupled plasma mass spectrometry. (2012, February 15). PubMed. Retrieved from [Link]

  • Interlaboratory Study Program. (n.d.). ASTM International. Retrieved from [Link]

  • 3,5-DIME-N-NITROSOPIPERIDINE. (2025, October 15). EPA. Retrieved from [Link]

  • 3,5-DIMETHYL-N-NITROSOPIPERIDINE. (n.d.). GSRS. Retrieved from [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Veeprho. Retrieved from [Link]

  • Technical Data Sheet (TDS) 3,5-Dimethylpiperidine. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]

  • What does an inter-lab study mean?. (2021, November 27). Thyrocare Blog. Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). Chemical Research in Toxicology. Retrieved from [Link]

Sources

Qualification of Secondary Standards for 3,5-Dimethyl-1-nitrosopiperidine Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of NDMP

The detection of nitrosamine impurities in pharmaceuticals has triggered a paradigm shift in regulatory quality control. Driven by the FDA's Carcinogenic Potency Categorization Approach (CPCA)[1], analytical laboratories are under immense pressure to quantify complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) and specific volatile nitrosamines at trace levels. Among these, 3,5-Dimethyl-1-nitrosopiperidine (NDMP) presents a unique analytical challenge[2]. Accurate quantification of NDMP in drug products requires highly characterized reference standards. This guide objectively compares the performance, reliability, and scientific validity of using Pre-qualified Certified Reference Materials (CRMs) versus In-House Qualified Secondary Standards and Pharmacopeial Primary Standards.

The Causality of Experimental Choices (E-E-A-T)

Standard qualification is not merely a regulatory checklist; it is a self-validating system of causality. When qualifying a candidate material of 3,5-Dimethyl-1-nitrosopiperidine, analysts must account for its specific molecular behavior to prevent systemic quantification errors:

  • Stereochemical Complexity: The planarity of the N-N=O group in NDMP introduces a high energy barrier to rotation around the N-N bond, resulting in the coexistence of syn and anti rotamers[2]. Additionally, the two methyl groups on the piperidine ring create cis and trans diastereomers[2].

  • Causality in NMR Interpretation: Because of this restricted rotation, Nuclear Magnetic Resonance (NMR) spectra at room temperature will exhibit significant peak splitting. An inexperienced analyst might misinterpret these rotameric peaks as structural impurities, leading to an artificially low assay value. Quantitative NMR (qNMR) must be performed with careful integration of all rotameric signals or via Variable-Temperature NMR (VT-NMR) to coalesce the peaks.

  • The Mass Balance Dilemma: Nitrosamines often lack a strong, universal UV chromophore, making standard HPLC-UV area normalization highly inaccurate for purity determination. Furthermore, NDMP's volatility complicates Residue on Ignition (ROI) testing. Therefore, modern qualification heavily favors qNMR against a NIST-traceable internal standard over traditional mass balance.

Comparison Guide: Approaches to NDMP Standard Qualification

Laboratories generally choose between three approaches for their routine analysis standards.

Approach A: Pre-qualified Certified Reference Materials (CRMs) Specialized vendors provide ISO 17034 accredited secondary standards[3]. These CRMs arrive with a comprehensive Certificate of Analysis (CoA) featuring a qNMR-certified assay value, eliminating the need for in-house characterization while accounting for all stereoisomeric ratios.

Approach B: In-House Qualification of Generic Chemical Laboratories purchase raw 3,5-dimethyl-1-nitrosopiperidine (e.g., from a chemical catalog) and perform a full mass-balance or qNMR qualification. While the raw material is cheap, the analytical burden is massive and highly prone to error if rotamers are misidentified.

Approach C: Pharmacopeial Primary Standards (USP/EP) The gold standard for traceability. However, USP General Chapter <11> explicitly states that USP Reference Standards are provided solely for use in compendial applications[4]. Using them for routine, non-compendial batch release is technically off-label and highly cost-prohibitive[5].

Quantitative Comparison of NDMP Standard Qualification Strategies
Evaluation MetricPre-qualified CRM (Product)In-House QualificationPharmacopeial Primary Std
Upfront Material Cost Moderate (

)
Low ($)High (

$)
Labor & Time Investment Minimal (Ready-to-use)High (2-3 weeks of testing)Minimal (Ready-to-use)
Analytical Uncertainty Low (Certified via qNMR)Variable (Depends on lab capability)Lowest (Collaborative study)
Stereoisomer Resolution Fully characterized on CoARequires advanced NMR expertiseFully characterized
Regulatory Compliance High (ISO 17034 traceable)Moderate (Requires rigorous SOPs)High (For compendial use)[4]

Experimental Protocols: Self-Validating Qualification Workflows

For laboratories that must perform in-house qualification or verify a secondary standard, the following self-validating protocols are required.

Protocol 1: Mass Balance Qualification Workflow

The mass balance approach calculates the absolute assay by subtracting all impurities from 100%. Assay % = (100% - %Water - %Residual Solvents - %Inorganics) × (Chromatographic Purity % / 100)

  • Identity Confirmation: Acquire 1H and 13C NMR spectra. Confirm the presence of cis/trans diastereomers and syn/anti rotamers[2]. Verify exact mass via High-Resolution Mass Spectrometry (HRMS).

  • Chromatographic Purity (GC-FID): Due to the lack of a strong UV chromophore, use GC-FID rather than LC-UV. Inject the sample at 1 mg/mL. Ensure the inlet temperature does not cause thermal degradation of the N-NO bond.

  • Volatiles & Water:

    • Determine water content via Karl Fischer titration.

    • Determine residual solvents (e.g., dichloromethane from synthesis) via GC-Headspace.

  • Inorganics: Perform Residue on Ignition (ROI). Caution: NDMP is semi-volatile; control the initial charring carefully to prevent sample loss before ignition.

Protocol 2: Quantitative NMR (qNMR) (Preferred Method)

qNMR provides a direct, self-validating assay without relying on the assumption that all impurities are detected.

  • Internal Standard Selection: Select a NIST-traceable internal standard (IS) that does not overlap with NDMP signals (e.g., Maleic acid or Dimethyl sulfone).

  • Sample Preparation: Accurately weigh ~10 mg of NDMP and ~5 mg of the IS into a vial using a calibrated microbalance. Dissolve in CDCl3 or DMSO-d6.

  • Acquisition: Acquire 1H NMR with a long relaxation delay (D1 > 5 × T1) to ensure complete relaxation of all protons.

  • Integration & Calculation: Integrate the IS peak and a distinct NDMP peak (e.g., the proton adjacent to the N-NO group). The assay is calculated based on the molar ratio, automatically accounting for any NMR-invisible inorganic impurities.

Qualification Workflow Visualization

G Start 3,5-Dimethyl-1-nitrosopiperidine Candidate Material ID Identity & Isomerism (1H/13C NMR, HRMS) Start->ID Purity Purity Determination Routing ID->Purity MassBal Mass Balance Approach (100% - Impurities) Purity->MassBal qNMR Quantitative NMR (qNMR) vs. Internal Standard Purity->qNMR Chrom Chromatographic Purity (HPLC/GC-FID) MassBal->Chrom Volatiles Volatiles & Water (KF, GC-Headspace) MassBal->Volatiles Inorganics Inorganics (ROI / ICP-MS) MassBal->Inorganics Cert Qualified Secondary Standard (Certified Assay Value) qNMR->Cert Chrom->Cert Volatiles->Cert Inorganics->Cert

Workflow comparison of Mass Balance vs. qNMR for NDMP secondary standard qualification.

References

  • Source: benchchem.
  • Source: drugfuture.
  • Source: lgcstandards.
  • Are You Handling USP Reference Standards Appropriately?
  • Carcinogenic Potency Categorization Approach (CPCA)
  • Source: intuslegerechemia.

Sources

Publish Comparison Guide: Reproducibility of Tumor Yields in 3,5-Dimethyl-1-nitrosopiperidine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Variable

In the landscape of chemically induced carcinogenesis, 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) serves as a critical model for upper gastrointestinal (GI) and respiratory tract malignancies, specifically esophageal squamous cell carcinoma and nasal cavity tumors. However, reproducibility in 3,5-DMNP studies is frequently compromised by a singular, often overlooked variable: stereoisomerism .

Unlike its achiral parent compound N-nitrosopiperidine (NPIP) or the widely used N-nitrosomethylbenzylamine (NMBA), 3,5-DMNP exists as distinct cis and trans isomers. Historical and mechanistic data confirm that the trans-isomer is approximately 5-fold more potent than the cis-isomer. Commercial preparations often vary in isomer ratios (typically favoring the thermodynamically stable cis form), leading to erratic tumor yields if dosing is calculated solely by molarity without isomeric correction.

This guide provides a comparative analysis of 3,5-DMNP against standard alternatives and outlines a self-validating protocol to ensure reproducible tumor yields.

Mechanistic Foundation: Metabolic Activation & Isomerism

Nitrosamines are pro-carcinogens requiring metabolic activation.[1] The critical step is


-hydroxylation  catalyzed by Cytochrome P450 enzymes (specifically CYP2A3 in the esophagus/nose and CYP2E1 in the liver).
The Steric Constraint

The addition of methyl groups at the 3 and 5 positions of the piperidine ring introduces steric hindrance that affects enzymatic access to the


-carbons (positions 2 and 6).
  • Trans-isomer: The conformation allows easier enzymatic access to the

    
    -carbon, facilitating rapid hydroxylation and subsequent formation of the reactive diazonium ion.
    
  • Cis-isomer: The methyl groups in the cis conformation create greater steric shielding, slowing the rate of bioactivation and reducing carcinogenic potency.

Pathway Visualization

The following diagram illustrates the bioactivation pathway and the critical divergence point determined by stereochemistry.

G cluster_0 Substrate cluster_1 Enzymatic Activation (CYP2A3/2E1) cluster_2 Genotoxicity DMNP 3,5-DMNP (Cis/Trans Mixture) AlphaHydrox Alpha-Hydroxylation (Rate Limiting Step) DMNP->AlphaHydrox CYP450 Note CRITICAL FACTOR: Trans-isomer has higher affinity/turnover than Cis. Ratio dictates yield. DMNP->Note Unstable Alpha-Hydroxy Nitrosamine AlphaHydrox->Unstable Diazonium Diazonium Ion (Electrophile) Unstable->Diazonium Spontaneous Decomposition DNA DNA Alkylation (N7-G / O6-G Adducts) Diazonium->DNA

Figure 1: Metabolic activation pathway of 3,5-DMNP.[2] The efficiency of the initial alpha-hydroxylation is isomer-dependent.

Comparative Performance Analysis

To select the appropriate model, researchers must weigh 3,5-DMNP against established alternatives. The table below synthesizes data from controlled carcinogenesis bioassays (specifically F344 rat models).

Table 1: Tumor Yield and Potency Comparison
AgentTarget Organ(s)Potency ClassTypical LatencyReproducibility RiskKey Advantage
Trans-3,5-DMNP Esophagus, Nasal CavityHigh 25–30 WeeksModerate (Synthesis dependent)High specificity for upper GI; potent induction at low doses.
Cis-3,5-DMNP EsophagusLow 30–50 WeeksModerateSlower progression allows for chemoprevention window studies.
NMBA (N-nitrosomethylbenzylamine)Esophagus (exclusive)Very High 15–20 WeeksLow (Stable compound)The "Gold Standard" for rapid induction of esophageal papillomas.
NPIP (N-nitrosopiperidine)Esophagus, Liver, NoseHigh 20–30 WeeksLow (Achiral)Broad spectrum; good for systemic carcinogenesis models.
Data Interpretation[1][3][4][5][6][7][8][9][10]
  • NMBA is superior for studies requiring rapid, massive tumor burden restricted solely to the esophagus.

  • 3,5-DMNP is preferable when studying the influence of molecular geometry on carcinogenesis or when a slightly more protracted latency is desired to test chronic drug interventions.

  • The Trap: Using a "mixed" batch of 3,5-DMNP without characterizing the trans content will mimic the cis (low potency) profile if the trans fraction is low, leading to false negatives or underpowered studies.

Optimized Experimental Protocol

To guarantee reproducibility, the standard "weigh-and-dose" protocol is insufficient. The following workflow incorporates a mandatory Isomeric Validation Step .

Phase 1: Pre-Study Validation

Objective: Determine the Trans:Cis ratio of the test article.

  • Acquire Compound: Synthesize or purchase 3,5-DMNP.

  • H-NMR Analysis: Dissolve sample in CDCl₃.

    • Signal: Look for the chemical shift differences in the methyl protons or the ring protons.

    • Quantification: Integrate peaks corresponding to cis vs. trans conformers.

  • Dose Calculation:

    • If the study aims to mimic "High Potency" conditions, normalize dose based on the trans content.

    • Standard Potent Dose: ~0.14 mM (Trans-equivalent).[3]

    • Standard Low Dose: ~0.72 mM (Cis-equivalent).[3]

Phase 2: Animal Administration (Drinking Water Method)

Species: Fischer 344 Rats (Female preferred for consistency with historical data).[4] Duration: 30–50 weeks.

  • Solution Preparation:

    • Dissolve 3,5-DMNP in distilled water.

    • Concentration: Adjust to achieve 20 mg/L (approx) if using a high-trans batch, or up to 100 mg/L for high-cis batches.

    • Stability Check: Prepare fresh weekly. Nitrosamines are light-sensitive; use amber bottles.

  • Administration:

    • Provide ad libitum.[3][5]

    • Monitor fluid intake 3x/week to calculate precise mg/kg dosage.

  • Safety:

    • All bedding and water must be treated as hazardous. Use sodium hypochlorite for decontamination.

Phase 3: Workflow Visualization

Protocol cluster_validation Phase 1: Validation (Critical) cluster_dosing Phase 2: Dose Normalization Start Start: 3,5-DMNP Batch Acquisition NMR 1H-NMR Spectroscopy Start->NMR Ratio Calculate Cis:Trans Ratio NMR->Ratio Decision Is Trans content > 20%? Ratio->Decision HighDose Use High Concentration (e.g., 0.7 mM) Target: Cis-driven latency Decision->HighDose No (Mostly Cis) LowDose Use Low Concentration (e.g., 0.14 mM) Target: Trans-driven potency Decision->LowDose Yes (High Trans) Execution Administer via Drinking Water (Amber Bottles, 50 Weeks) HighDose->Execution LowDose->Execution Endpoint Histopathology: Esophageal/Nasal Tumors Execution->Endpoint

Figure 2: Self-validating experimental workflow ensuring dosage is adjusted for isomeric composition.

Troubleshooting & Quality Control

Issue: Tumor yield is significantly lower than expected at Week 30.

  • Root Cause 1: Isomer Drift. The batch may have been predominantly cis.

    • Correction: Check NMR data. If cis > 90%, extend study duration to 50+ weeks.

  • Root Cause 2: Volatilization.

    • Correction: 3,5-DMNP is volatile. Ensure water bottles are sipper-tube equipped and check for leakage. Do not leave solutions for >4 days.

  • Root Cause 3: Dietary Interference.

    • Correction: High Vitamin C or antioxidant content in chow can inhibit nitrosation if using precursor models, though less relevant for direct carcinogen administration. Ensure standard chow (e.g., NIH-07) is used.

References

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.[3] Journal of the National Cancer Institute, 68(6), 989–991.[3]

  • Lijinsky, W., & Reuber, M. D. (1981). Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats.[5] Cancer Letters, 12(1-2), 99–103.

  • Singer, S. S., et al. (1981). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats.[4] Cancer Research, 41, 1034-1038.

  • Gold, L. S., et al. The Carcinogenic Potency Database (CPDB). N-Nitrosopiperidine and derivatives.

  • Stoner, G. D., et al. (1995). Inhibition of N-nitrosomethylbenzylamine-induced esophageal tumorigenesis in rats by green and black tea. Carcinogenesis, 16(9), 2143–2148.[6] (Used as comparative baseline for NMBA potency).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3,5-Dimethyl-1-nitrosopiperidine

As a Senior Application Scientist, I have designed this protocol to provide researchers, toxicologists, and drug development professionals with the critical safety, logistical, and operational frameworks required for handling 3,5-Dimethyl-1-nitrosopiperidine (also known as N-nitroso-3,5-dimethylpiperidine).

Nitrosamines are potent alkylating agents and are universally classified as high-risk chemical carcinogens. Handling these compounds requires moving beyond basic compliance; it demands a self-validating system of protocols where every safety measure is backed by a redundant fail-safe. This guide synthesizes mechanistic toxicology with field-proven engineering controls to ensure absolute laboratory safety and scientific integrity.

Hazard Profiling & Mechanistic Causality

To handle a chemical safely, one must understand the exact mechanism of its threat. 3,5-Dimethyl-1-nitrosopiperidine is not inherently reactive in its stable, ambient state; rather, it is a pro-carcinogen .

The hazard causality lies in its metabolic activation. Once absorbed (via inhalation, dermal contact, or ingestion), the compound is processed by Cytochrome P450 (CYP) enzymes. CYP-mediated α-hydroxylation creates an unstable intermediate that spontaneously dealkylates, collapsing into a highly reactive diazonium ion. This electrophile covalently binds to DNA bases (such as the O6 position of guanine), causing irreversible mutagenesis.

In vivo studies utilizing F344 rats have demonstrated that the trans-isomer of 3,5-Dimethyl-1-nitrosopiperidine is an exceptionally potent carcinogen, rapidly inducing upper gastrointestinal tract tumors, specifically esophageal carcinomas .

MetabolicPathway A 3,5-Dimethyl-1-nitrosopiperidine (Stable Precursor) B Cytochrome P450 (CYP) α-Hydroxylation A->B Hepatic/Tissue Metabolism C α-Hydroxynitrosamine (Unstable Intermediate) B->C Spontaneous Cleavage D Diazonium Ion (Highly Reactive Electrophile) C->D Dealkylation E DNA Alkylation (Mutagenesis & Carcinogenesis) D->E Covalent Binding

CYP450-mediated activation of 3,5-Dimethyl-1-nitrosopiperidine to a DNA-alkylating diazonium ion.

Physicochemical & Toxicological Data

Understanding the physical parameters of the compound dictates our containment strategy. The quantitative data below summarizes the operational threat profile:

PropertyData / Specification
Chemical Name 3,5-Dimethyl-1-nitrosopiperidine
Isomeric Potency trans-isomer > cis-isomer
Hazard Classification Category 1B Carcinogen (Presumed Human Carcinogen)
Primary Target Organs Upper Gastrointestinal Tract (Esophagus)
Metabolic Activator Cytochrome P450 (CYP) Enzymes
Destruction Method High-Temperature Incineration Only

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this matrix serves a specific mechanistic purpose. We do not just wear gear; we engineer a multi-layered, self-validating barrier system.

  • Hand Protection (Double Nitrile): Standard latex offers zero protection against nitrosamine permeation. You must wear double nitrile gloves (minimum 0.11mm thickness). Causality: The double-glove system is self-validating. If the outer glove is breached or contaminated by a micro-spill, it can be immediately stripped off, leaving the inner glove intact to protect the skin barrier .

  • Body Protection: A fully buttoned laboratory coat overlaid with a disposable, fluid-resistant gown. Causality: Woven fabrics absorb liquids. A fluid-resistant outer layer prevents aerosolized particles or spills from wicking through to the operator's skin.

  • Eye Protection: Tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards. Causality: The ocular mucosa is highly vascularized; any vapor or aerosol contact bypasses the epidermal barrier, leading to rapid systemic absorption.

  • Respiratory Protection: An N95/P100 particulate respirator or a half-face filter-type respirator is mandatory if handling powders or if there is any risk of aerosolization outside of a certified containment hood .

Operational Workflow & Engineering Controls

The handling of 3,5-Dimethyl-1-nitrosopiperidine must follow a strict, step-by-step methodology to ensure zero exposure.

Step 1: Containment Verification Never open a vial on an open bench. All procedures must be executed within a Class II Type B Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood. Verify the inward face velocity is fully operational before beginning.

Step 2: Surface Preparation Line the work surface with plastic-backed absorbent pads. Place all reaction vessels inside unbreakable secondary containment trays. Causality: This creates a self-validating physical barrier. If a primary glass vessel shatters, the secondary tray and absorbent pad immediately arrest the spread of the carcinogen, preventing hood contamination .

Step 3: Execution & Transfer Utilize Luer-lock syringes for all liquid transfers. Standard slip-tip syringes can detach under pressure, causing catastrophic aerosolization. Keep all vessels tightly closed when not actively transferring material.

Step 4: Post-Execution Decontamination Before removing any sealed vials from the hood, wipe down their exterior surfaces with a detergent solution to remove invisible micro-contaminants.

Workflow S1 1. Risk Assessment Review SOPs & Verify Fume Hood/BSC S2 2. PPE Donning Double Nitrile, Gown, Goggles, Respirator S1->S2 S3 3. Containment Setup Absorbent Pads & Unbreakable Secondary Trays S2->S3 S4 4. Execution Use Luer-Lock Syringes & Keep Vessels Closed S3->S4 S5 5. Decontamination & Disposal Detergent Wash & Sealed Incineration Bags S4->S5

Step-by-step operational workflow and containment strategy for handling nitrosamine compounds.

Decontamination & Waste Disposal Plan

Because 3,5-Dimethyl-1-nitrosopiperidine is chemically stable under standard conditions, standard laboratory sterilization techniques like autoclaving are strictly prohibited. Causality: Heat will not destroy the compound; it will merely volatilize it, pumping carcinogenic vapors directly into the laboratory atmosphere.

Emergency Spill Protocol:

  • Evacuate all non-essential personnel from the immediate area.

  • Don full PPE, including a respirator and double nitrile gloves.

  • For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with vermiculite to prevent aerosolization (do not sweep).

  • Wash the area thoroughly with a strong detergent solution, followed by clean water .

Waste Disposal: All contaminated materials—including absorbent pads, outer gloves, disposable gowns, and animal bedding (if used in in vivo studies)—must be treated as highly hazardous. Place all waste into primary plastic bags, seal them tightly within the fume hood, and transfer them into secondary biohazard/chemical waste containers. The only scientifically approved method for the terminal destruction of nitrosamine waste is high-temperature incineration .

References

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine". Journal of the National Cancer Institute.[Link]

  • Western University. "Guidelines for the Use of N-Nitrosamines in Animal Research".[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry".[Link]

  • Technion Israel Institute of Technology. "SOP # 011 for N-Butyl-N-(4-hydroxybutyl) nitrosamine (BBN)".[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.